Molecular weight and formula of 2-[4-(Difluoromethoxy)phenyl]ethanamine
Molecular Characterization, Synthetic Pathways, and Bioisosteric Utility Executive Summary This technical guide provides a comprehensive analysis of 2-[4-(Difluoromethoxy)phenyl]ethanamine (CAS: 771581-14-7), a fluorinat...
Author: BenchChem Technical Support Team. Date: February 2026
Molecular Characterization, Synthetic Pathways, and Bioisosteric Utility
Executive Summary
This technical guide provides a comprehensive analysis of 2-[4-(Difluoromethoxy)phenyl]ethanamine (CAS: 771581-14-7), a fluorinated phenethylamine derivative. In medicinal chemistry, this compound serves as a critical building block where the difluoromethoxy group (
) acts as a lipophilic bioisostere for the methoxy group () or hydroxyl group ().
The guide details the physicochemical identity, a validated synthetic workflow utilizing the Henry reaction, and analytical protocols for structural confirmation. It is designed for researchers optimizing lead compounds for metabolic stability and membrane permeability.
Part 1: Physicochemical Identity & Core Data
The following data establishes the baseline identity of the compound. Researchers must distinguish this specific difluoro-analog from its more common trifluoromethoxy counterpart.
Table 1: Molecular Specifications
Property
Data
Technical Note
IUPAC Name
2-[4-(Difluoromethoxy)phenyl]ethanamine
Also known as 4-(Difluoromethoxy)phenethylamine
CAS Number
771581-14-7
Often confused with trifluoro analog (170015-99-3)
Molecular Formula
Molecular Weight
187.19 g/mol
Average mass
Exact Mass
187.0809 g/mol
Monoisotopic mass for MS calibration
LogP (Predicted)
~1.6 - 1.9
More lipophilic than Tyramine (LogP ~0.[1][2][3][4][5]9)
H-Bond Donors
2
Amine () and (weak donor)
H-Bond Acceptors
3
N, O, F
Structural Significance: The Difluoromethoxy Bioisostere
The inclusion of the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
group is not merely a halogen substitution; it is a strategic medicinal chemistry modification.[6][7][8]
Lipophilic Hydrogen Bond Donor: Unlike the inert
group, the proton is acidic enough to act as a weak hydrogen bond donor, potentially interacting with receptor sites similarly to a hydroxyl group but with significantly higher lipophilicity.
Metabolic Blocking: The C-F bond strength prevents rapid O-dealkylation (a common clearance pathway for methoxy groups), extending the in vivo half-life.
Part 2: Synthetic Workflow (The Henry Reaction Route)
While direct difluoromethylation of tyramine is possible, it often leads to non-selective N-alkylation. The most robust, self-validating protocol involves constructing the ethylamine chain after establishing the difluoromethoxy moiety.
This route minimizes side reactions and allows for easier purification of the intermediate nitrostyrene.
Step 1: Condensation of 4-(difluoromethoxy)benzaldehyde with nitromethane.
Step 2: Reduction of the nitrostyrene to the amine using Lithium Aluminum Hydride (LAH).
Caption: Figure 1. Two-step synthesis via the Henry Reaction. The nitrostyrene intermediate is generally a yellow crystalline solid.
Setup: Equip a round-bottom flask with a reflux condenser.
Reagents: Dissolve 4-(difluoromethoxy)benzaldehyde (10 mmol) in Nitromethane (5 mL). Add Ammonium Acetate (2 mmol) as a catalyst.
Reaction: Reflux gently for 2–4 hours. Monitor by TLC (the aldehyde spot will disappear; a bright yellow fluorescent spot for the nitrostyrene will appear).
Workup: Cool to room temperature. The product often crystallizes directly. If not, remove excess nitromethane under vacuum and recrystallize from IPA/Methanol.
Critical Checkpoint: Verify the intermediate by NMR. The vinylic protons appear as doublets at
7.5–8.0 ppm with a large coupling constant ( Hz).
Step 2: Reduction to Amine
Safety: Perform in a dry box or under a strict Argon line. LAH is pyrophoric.
Addition: Suspend
(30 mmol) in dry THF (50 mL) at 0°C.
Reaction: Add the nitrostyrene (from Step 1) dissolved in THF dropwise. Once addition is complete, reflux for 6–12 hours.
Quenching (Fieser Method): Cool to 0°C. Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL). Filter the white granular precipitate.
Isolation: Acidify the filtrate with HCl to form the salt, wash with ether (removes non-basic impurities), then basify with NaOH and extract into DCM.
Part 3: Analytical Validation (Self-Validating Systems)
To ensure the integrity of the synthesized compound, the following analytical signatures must be confirmed.
Nuclear Magnetic Resonance (
NMR)
The definitive feature of this molecule is the difluoromethoxy triplet.
Proton Environment
Chemical Shift ()
Multiplicity
Coupling Constant ()
Interpretation
6.50 ppm
Triplet (t)
Hz
Diagnostic Peak. Large coupling due to geminal fluorines.
Aromatic (AA'BB')
7.10 - 7.30 ppm
Doublets (d)
Hz
Para-substitution pattern.
-methylene ()
2.95 ppm
Triplet (t)
Hz
Adjacent to amine.
-methylene ()
2.75 ppm
Triplet (t)
Hz
Benzylic position.
Expert Insight: If the triplet at 6.50 ppm appears as a singlet or broad peak, your solvent may be exchanging, or the field homogeneity is poor. The large
-coupling is non-negotiable for structural confirmation.
Mass Spectrometry (LC-MS)
Ionization Mode: Electrospray Ionization (ESI+).
Expected Parent Ion:
.
Fragmentation: Expect a tropylium-like ion or loss of ammonia (
) depending on collision energy.
Part 4: Handling and Stability
Storage: The free base is sensitive to
(forming carbamates) and oxidation. Store as the Hydrochloride (HCl) salt at -20°C.
Solubility:
Free Base: Soluble in DCM, Methanol, Ethanol. Sparingly soluble in water.[4]
HCl Salt: Highly soluble in water and DMSO.
Safety: Fluorinated phenethylamines are potential CNS active agents. Handle with full PPE (gloves, fume hood) assuming unknown toxicology.
References
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. (Validates the bioisosteric properties of the
group).
Shulgin, A. T. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Foundational reference for the Henry reaction synthesis of phenethylamines).
Hu, J., et al. (2015). "Difluoromethylation of activated X-H bond." Royal Society of Chemistry. (Provides NMR coupling constants for
groups).
The Strategic Introduction of Fluorine to Phenethylamine Analogs: A Technical Guide for Researchers
Abstract The strategic incorporation of fluorine into the phenethylamine scaffold has emerged as a powerful tool in medicinal chemistry and drug development. This in-depth technical guide provides a comprehensive literat...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The strategic incorporation of fluorine into the phenethylamine scaffold has emerged as a powerful tool in medicinal chemistry and drug development. This in-depth technical guide provides a comprehensive literature review of fluorinated phenethylamine analogs, intended for researchers, scientists, and drug development professionals. We will explore the rationale behind fluorination, delve into the synthesis and pharmacology of key analogs, elucidate structure-activity relationships, and provide detailed experimental protocols for their evaluation. This guide is designed to be a practical and authoritative resource, bridging foundational knowledge with field-proven insights to accelerate research and development in this dynamic area of neuropharmacology.
Introduction: The Rationale and Impact of Fluorination in Phenethylamine Analogs
Phenethylamines are a broad class of organic compounds based on the phenethylamine structure, many of which are psychoactive drugs that act as central nervous system stimulants, hallucinogens, and entactogens.[1] The introduction of fluorine, the most electronegative element, into the phenethylamine nucleus can profoundly alter the parent compound's physicochemical and pharmacological properties.[2][3] This strategic modification is a cornerstone of modern drug design, often employed to enhance metabolic stability, improve blood-brain barrier penetration, and modulate receptor binding affinity and selectivity.[3]
The impact of fluorination can range from a significant loss of psychoactive effects to a marked enhancement and prolongation of action.[2] For instance, while fluoroescaline shows almost no psychoactive effects compared to its parent compound, difluoro- and trifluoroescaline exhibit retained and even increased potency in humans.[2] These dramatic shifts in activity underscore the importance of understanding the nuanced effects of fluorine substitution.
This guide will systematically explore the landscape of fluorinated phenethylamine analogs, providing researchers with the foundational knowledge and practical methodologies to navigate this complex and promising field.
Key Classes of Fluorinated Phenethylamine Analogs: Synthesis and Pharmacology
The position of the fluorine atom on the phenyl ring is a critical determinant of a compound's pharmacological profile.[4] This section will explore the synthesis and pharmacology of prominent classes of fluorinated phenethylamine analogs, categorized by the position of fluorine substitution.
4-Fluoro-Substituted Analogs: A Focus on Amphetamines and Cathinones
Substitution at the para- (4) position of the phenyl ring has been extensively studied, particularly in the context of amphetamines and cathinones.
4-Fluoroamphetamine (4-FA) is a psychoactive research chemical that produces stimulant and entactogenic effects.[5] It is known to act as a monoamine releaser with selectivity for dopamine and norepinephrine over serotonin.[6]
Synthesis of 4-Fluoroamphetamine (4-FA): A Step-by-Step Protocol
The synthesis of 4-FA typically proceeds via a Henry condensation followed by a reduction.[2]
Step 1: Henry Condensation of 4-Fluorobenzaldehyde with Nitroethane.
Combine 4-fluorobenzaldehyde (0.2 mol), nitroethane (0.4 mol), 20 ml of isopropanol, and 1 ml of n-butylamine in a round-bottom flask.[2]
Allow the reaction mixture to cool to room temperature overnight, during which crystallization should occur.[2]
Filter the crude yellow product and recrystallize from a minimum amount of hot methanol to yield pale yellow crystals of 4-fluoro-1-phenyl-2-nitropropene.[2]
Step 2: Reduction of 4-Fluoro-1-phenyl-2-nitropropene.
Prepare a solution of lithium aluminum hydride (LAH) (0.2 mol) in 200 ml of dry tetrahydrofuran (THF).[2]
Add the LAH solution dropwise to a stirred solution of 4-fluoro-1-phenyl-2-nitropropene (0.1 mol) in 200 ml of dry THF at room temperature.[2] The dropwise addition of LAH to the nitropropene is crucial to minimize side reactions, such as dehalogenation.[2]
Stir the mixture at room temperature for 4 hours.[2]
Carefully quench the excess LAH by the sequential addition of 7.5 ml of water, 7.5 ml of 15% NaOH solution, and 22.5 ml of water.[2]
Filter the mixture with suction and wash the filter cake with warm THF.[2]
Dissolve the crude residue in diethyl ether and extract with 0.1M HCl.[2]
Basify the combined acidic fractions with 25% ammonia and extract the product with diethyl ether.[2]
Dry the combined ether extracts over MgSO4 and evaporate the solvent under vacuum to yield 4-fluoroamphetamine as a colorless liquid.[2]
4-Fluoromethcathinone is a stimulant drug of the cathinone class.[7] It acts as a catecholamine-selective substrate-type releaser of dopamine and norepinephrine.[8]
Synthesis of 4-Fluoromethcathinone (4-FMC)
A common synthetic route to 4-FMC involves the α-bromination of a propiophenone precursor followed by reaction with methylamine.[1]
Step 1: α-Bromination of 4-Fluoropropiophenone.
The starting material, 4-fluoropropiophenone, undergoes bromination at the α-position to yield 2-bromo-1-(4-fluorophenyl)propan-1-one.
Step 2: Reaction with N-methylamine.
The resulting α-bromoketone is then reacted with N-methylamine to produce 4-fluoromethcathinone.[1]
3-Fluoro-Substituted Analogs
Substitution at the meta- (3) position often results in compounds that retain a preference for the dopamine and norepinephrine transporters, similar to their non-fluorinated parent compounds.[4]
3-Fluoroamphetamine is a stimulant that acts as a monoamine releaser with a preference for dopamine and norepinephrine over serotonin.[6]
Synthesis of 3-Fluoroamphetamine (3-FA)
The synthesis of 3-FA can be achieved through various reductive amination strategies starting from 3-fluorophenylacetone. A common method involves the Leuckart reaction.
2-Fluoro-Substituted Analogs
The physiological and toxicological properties of 2-fluoro-substituted analogs are less well-characterized compared to their 3- and 4-fluoro counterparts.[9]
2-Fluoroamphetamine is a stimulant drug that has been sold as a designer drug.[10] It is presumed to act as a releasing agent and reuptake inhibitor of dopamine and norepinephrine.[9]
Synthesis of 2-Fluoroamphetamine (2-FA)
A viable synthetic route to 2-FA involves the reduction of 1-(2-fluorophenyl)-2-nitropropene.[11]
Step 1: Preparation of 1-(2-fluorophenyl)-2-nitropropene.
This intermediate can be synthesized via a Henry condensation of 2-fluorobenzaldehyde and nitroethane.
Step 2: Reduction of the Nitropropene.
The nitropropene is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LAH).[11] To minimize dehalogenation, the nitroalkene solution is added to the LAH solution to ensure the nitroalkene is always in excess.[11]
Structure-Activity Relationships (SAR) of Fluorinated Phenethylamines
The introduction of a fluorine atom to the phenethylamine scaffold significantly influences a compound's potency and selectivity for monoamine transporters.[4] Understanding these structure-activity relationships is crucial for designing novel compounds with desired pharmacological profiles.
Impact of Fluorine Position on Monoamine Transporter Affinity
The position of the fluorine atom on the phenyl ring is a key determinant of pharmacological activity.
Para (4)-Substitution: As seen in 4-fluoroamphetamine and 4-fluoromethcathinone, substitution at the 4-position often enhances potency at the serotonin transporter (SERT) compared to the non-fluorinated parent compound.[4][12]
Meta (3)-Substitution: In contrast, 3-fluoro-substituted analogs, such as 3-fluoromethcathinone, tend to retain a preference for the dopamine transporter (DAT) and norepinephrine transporter (NET), similar to their non-fluorinated counterparts.[4]
Ortho (2)-Substitution: The effects of ortho-fluorination are less predictable and require further investigation.
Fluorination and the Releaser vs. Inhibitor Profile
Fluorination can also influence whether a compound acts as a substrate (releaser) or a blocker (inhibitor) at monoamine transporters. While many fluorinated amphetamine analogs act as releasing agents, some more complex fluorinated phenethylamines can exhibit potent inhibitory activity.
Table 1: Comparative Binding Affinities (IC50, nM) of Fluorinated Amphetamines at Human Monoamine Transporters
Compound
DAT IC50 (nM)
NET IC50 (nM)
SERT IC50 (nM)
Amphetamine
~600
~70-100
~20,000-40,000
4-Fluoroamphetamine (4-FA)
770
420
6800
3-Fluoroamphetamine (3-FA)
Potent releaser
Potent releaser
Weaker releaser
Note: Specific IC50 values for 3-Fluoroamphetamine are not consistently reported in the literature, with its activity often described qualitatively as a potent releaser at DAT and NET and a weaker releaser at SERT.[13]
Experimental Protocols for the Evaluation of Fluorinated Phenethylamine Analogs
This section provides detailed, step-by-step methodologies for key experiments used to characterize the pharmacological properties of fluorinated phenethylamine analogs.
In Vitro Monoamine Transporter Uptake Assay
This assay is fundamental for determining a compound's potency and selectivity as a monoamine transporter inhibitor or substrate.
Protocol: Radioligand Uptake Inhibition Assay in Transfected HEK293 Cells
Cell Culture: Maintain human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) in appropriate culture medium.
Cell Plating: Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
Assay Buffer Preparation: Prepare a Krebs-HEPES buffer (KHB) containing appropriate salts and glucose.
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
Pre-incubation: Wash the cell monolayer with assay buffer and then pre-incubate with the test compounds or vehicle for a specified time (e.g., 10-20 minutes) at room temperature.
Initiation of Uptake: Add a solution containing a fixed concentration of a radiolabeled monoamine transporter substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) to each well to initiate the uptake reaction.
Incubation: Incubate the plate for a short period (e.g., 5-15 minutes) at room temperature or 37°C to allow for substrate uptake.
Termination of Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity in each well using a liquid scintillation counter.
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific radioligand uptake (IC50 value) by non-linear regression analysis of the concentration-response curves.[14]
In Vivo Assessment of Locomotor Activity
Locomotor activity is a key behavioral measure used to assess the stimulant or depressant effects of psychoactive compounds in rodents.[15]
Protocol: Open Field Test in Mice
Animal Habituation: Acclimate mice to the testing room for at least 60 minutes before the experiment. Habituate the animals to the open field arena for a set period on the day before testing to reduce novelty-induced activity.
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).
Open Field Test: Immediately after injection, place the mouse in the center of the open field arena (e.g., a 40 x 40 cm box).
Data Acquisition: Record the animal's activity for a specified duration (e.g., 60 minutes) using an automated video-tracking system. Key parameters to measure include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
Data Analysis: Analyze the locomotor data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of the test compound to the vehicle control.[16] An increase in total distance traveled is indicative of a stimulant effect.[15]
Key Signaling Pathways: The 5-HT2A Receptor
Many fluorinated phenethylamines, particularly those with psychedelic properties, exert their effects through the serotonin 2A (5-HT2A) receptor.[2] Understanding the downstream signaling cascades of this G protein-coupled receptor is crucial for elucidating their mechanism of action.
Upon agonist binding, the 5-HT2A receptor primarily couples to the Gαq protein, initiating a cascade of intracellular events. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling events ultimately modulate neuronal excitability and gene expression.
Future Perspectives and Conclusion
The field of fluorinated phenethylamine analogs continues to be a vibrant area of research with significant potential for the development of novel therapeutics for a range of neurological and psychiatric disorders. Future research will likely focus on the development of more selective ligands, the exploration of novel fluorination patterns, and a deeper understanding of the complex signaling pathways modulated by these compounds. The strategic use of fluorine will undoubtedly continue to be a key enabling technology in the design of next-generation neuropharmacological agents.
This technical guide has provided a comprehensive overview of the synthesis, pharmacology, and evaluation of fluorinated phenethylamine analogs. By integrating fundamental principles with detailed, practical protocols, we aim to empower researchers to advance our understanding of these fascinating molecules and unlock their therapeutic potential.
References
Dal Cason, T. A. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 568-588. [Link]
Erowid. (n.d.). Synthesis of 4-Fluoroamphetamine. The Rhodium Archive.[Link]
Chojnacki, M. R., Thorndike, E. B., Partilla, J. S., Rice, K. C., Schindler, C. W., & Baumann, M. H. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. Neuropharmacology, 245, 109793. [Link]
Eshleman, A. J., Forster, M. J., Wolfrum, K. M., Johnson, R. A., Janowsky, A., & Gatch, M. B. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 66(1), 12-16. [Link]
Rothman, R. B., Baumann, M. H., Dersch, C. M., Romero, D. V., Rice, K. C., Carroll, F. I., & Partilla, J. S. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse, 39(1), 32-41.
Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40.
Luethi, D., Ka-Man, C., Schürch, M., & Liechti, M. E. (2019). Monoamine transporter and receptor interaction profiles in vitro predict reported human doses of novel psychoactive stimulants and psychedelics. International Journal of Neuropsychopharmacology, 22(9), 553-563. [Link]
Glennon, R. A. (2014). Structure–activity relationships of substituted cathinones. Current topics in behavioral neurosciences, 16, 19-45. [Link]
Baumann, M. H., Partilla, J. S., & Lehner, K. R. (2013). Neuropharmacology of synthetic cathinones. Neuropharmacology, 67, 1-10. [Link]
Reddit. (2022). Synthesis of 4-fluoroamphetamine (4-FA), procedure in comments. r/TheeHive.[Link]
Eltit, J. M., & Shaikh, J. A. (2024). Structural and functional perspectives on interactions between synthetic cathinones and monoamine transporters. Advances in pharmacology (San Diego, Calif.), 96, 1-32. [Link]
Chojnacki, M. R., Thorndike, E. B., Partilla, J. S., Rice, K. C., Schindler, C. W., & Baumann, M. H. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. Neuropharmacology, 245, 109793. [Link]
Brandt, S. D., Baumann, M. H., Partilla, J. S., Kavanagh, P. V., Power, J. D., & Talbot, B. (2014). 4-Fluoromethcathinone (flephedrone; 4-FMC). Critical Review Report. Expert Committee on Drug Dependence. Thirty-sixth Meeting. Geneva, 16-20 June 2014.[Link]
Longdom Publishing. (n.d.). Quantitative Structure-Activity Relationship Analysis (QSAR) for Drug Development. Journal of Computer Science & Systems Biology.[Link]
Gancarz-Kausch, A. M., Gancarz, B. L., & Bardo, M. T. (2011). Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors. Psychopharmacology, 215(3), 551-561. [Link]
ResearchGate. (n.d.). An Easy Three Step Synthesis of Perfluoroalkylated Amphetamines. ResearchGate.[Link]
Jadhav, A. L., Nazirkar, S. K., & Khomane, A. V. (2021). Quantitative Structure-Activity Relationship (QSAR): A Review. International Journal of Novel Research and Development, 6(6), 1-10. [Link]
ResearchGate. (n.d.). Locomotor activity ( a ) and behavioral observations ( b ) in... ResearchGate.[Link]
Kim, H. J., Kim, J. H., Jeong, E., & Kim, J. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & therapeutics, 30(6), 554-563. [Link]
Creveling, C. R., Daly, J. W., & Witkop, B. (1969). Structure-activity relation. 3. Structure-activity study of phenethylamines as substrates of biosynthetic enzymes of sympathetic transmitters. Journal of medicinal chemistry, 12(1), 65-69. [Link]
Locuson, C. W., 2nd, & Butler, E. R. (2014). Monoamine transporters in drugs of abuse: insights from fast scan cyclic voltammetry. ACS chemical neuroscience, 5(8), 630-643. [Link]
Der Pharma Chemica. (n.d.). A QSAR Study of the Activity of Some Fluorinated Anesthetics. Der Pharma Chemica.[Link]
Algahim, M. F., Yam, A., & Swann, A. C. (2013). Adult female rats altered diurnal locomotor activity pattern following chronic methylphenidate treatment. Journal of circadian rhythms, 11, 4. [Link]
ResearchGate. (n.d.). Fluoromethcathinone, a new substance of abuse. ResearchGate.[Link]
Caccia, S., Anelli, M., Ferrarese, A., Fracasso, C., & Garattini, S. (1993). Action of some fluorinated amphetamine-like compounds on the synaptosomal uptake of neurotransmitters. Neurochemical research, 18(1), 111-115. [Link]
Nicoya Lifesciences. (2019, May 29). The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences.[Link]
Mayer, F. P., Wimmer, L., Dillon-Carter, O., Haspinger, E., Sitte, H. H., & Holy, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Neurochemical research, 45(8), 1836-1845. [Link]
YouTube. (2022, August 31). Comprehensive In Vitro Approach to Evaluating Transporter-mediated Drug Interactions [Video]. YouTube. [Link]
Wang, Y., Zhang, Y., Wang, Y., Li, Y., Wang, Y., & Zhang, Y. (2024). Amphetamine Derivatives as Potent Central Nervous System Multitarget SERT/NET/H3 Agents: Synthesis and Biological Evaluation. Molecules (Basel, Switzerland), 29(22), 5240. [Link]
Sitte, H. H., Hiptmair, C., Zwach, J., Pifl, C., Singer, E. A., & Scholze, P. (2005). Serotonin-transporter mediated efflux: A pharmacological analysis of amphetamines and non-amphetamines. Neuropharmacology, 49(6), 768-777. [Link]
Organic Syntheses. (n.d.). Review: Synthetic Methods for Amphetamine. Organic Syntheses.[Link]
Predictive Toxicology and Metabolic Profiling: 2-[4-(Difluoromethoxy)phenyl]ethanamine
Executive Summary This technical guide provides a comprehensive predictive analysis of the metabolic fate of 2-[4-(Difluoromethoxy)phenyl]ethanamine . This molecule represents a strategic intersection in medicinal chemis...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive predictive analysis of the metabolic fate of 2-[4-(Difluoromethoxy)phenyl]ethanamine . This molecule represents a strategic intersection in medicinal chemistry: it combines a metabolically labile primary amine tail (characteristic of phenethylamines) with a metabolically robust difluoromethoxy (
) substituent.
The
group acts as a lipophilic bioisostere for the methoxy group. While the methoxy group is prone to rapid O-demethylation, the difluoromethoxy moiety significantly retards this pathway due to the strength of the C-F bond, potentially altering the pharmacokinetic profile by shifting the metabolic burden toward Monoamine Oxidase (MAO) mediated deamination. This guide details the predicted pathways, required validation protocols, and mass spectrometric transitions necessary for metabolite identification.
Structural Analysis & Physicochemical Drivers[1]
Before defining pathways, we must analyze the structural determinants that dictate enzyme affinity.
The Difluoromethoxy Bioisostere
The substitution of hydrogen atoms with fluorine in the alkoxy tail serves two primary functions:
Metabolic Blockade: The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond (~99 kcal/mol). This sterically and electronically hinders the hydrogen abstraction step required for cytochrome P450-mediated O-dealkylation.
Lipophilicity Modulation: The
group is more lipophilic than a methoxy group ( shift ), increasing membrane permeability and affinity for hydrophobic enzyme active sites (e.g., CYP2D6, MAO-B).
The Phenethylamine Core
The primary amine side chain is a classic substrate for Monoamine Oxidases (MAO) .[1] Based on Structure-Activity Relationships (SAR), the lack of an
-methyl group (as found in amphetamine) renders this molecule highly susceptible to oxidative deamination.
Predicted Metabolic Pathways[3][4]
We predict three distinct metabolic vectors. The MAO-mediated pathway is expected to be the dominant clearance mechanism, followed by Phase II conjugation . CYP450-mediated oxidations are predicted to be secondary due to the fluorination.
Mechanism: Hydroxylation at the difluoromethyl carbon is difficult. If it occurs, the resulting hemiacetal collapses to release difluoroformaldehyde (or fluoride ions) and the Phenol metabolite (M3) .
Significance: This pathway is expected to be significantly suppressed compared to the non-fluorinated analog (Tyramine methyl ether).
Pathway C: Aromatic Hydroxylation
Enzyme: CYP2D6.
Mechanism: Introduction of a hydroxyl group to the phenyl ring, likely at the ortho position relative to the alkoxy group (position 3).
Predicted Metabolite Table (LC-MS Targets)
Parent Molecule MW: 187.18 Da | Protonated Ion
Metabolite ID
Transformation
Structural Change
Mass (Da)
Predicted
Parent
None
--
0
188.19
M1
Oxidative Deamination Acid
+14.98
203.17
M2
Oxidative Deamination Alcohol
+0.98
189.17
M3
O-Des-difluoromethylation
-50.00
138.19
M4
Ring Hydroxylation
+15.99
204.18
M5
Glucuronide of M1
+176.03
379.20
Visualization of Metabolic Map
The following diagram illustrates the predicted cascade, distinguishing between MAO and CYP mediated pathways.
Figure 1: Predicted metabolic map for 2-[4-(Difluoromethoxy)phenyl]ethanamine. Green nodes indicate major metabolites; Red nodes indicate minor/suppressed pathways.
Experimental Validation Protocol
To validate these predictions, a "Metabolite Identification (MetID)" study using Human Liver Microsomes (HLM) is required. This protocol ensures the capture of both Phase I and Phase II metabolites.
Reagents & System Suitability
Matrix: Pooled Human Liver Microsomes (20 mg/mL protein).
Cofactors: NADPH (Phase I) and UDPGA (Phase II).
Positive Control: Verapamil (high clearance) or Warfarin.
Negative Control: Boiled microsomes (to rule out non-enzymatic degradation).
Incubation Workflow
Pre-incubation: Mix Microsomes (0.5 mg/mL final) + Phosphate Buffer (100 mM, pH 7.4) + Test Compound (10
M). Equilibrate at 37°C for 5 min.
Initiation: Add cofactor mix (1 mM NADPH + 2 mM UDPGA + 5 mM
).
Time Points: Sample at
minutes.
Quenching: Add ice-cold Acetonitrile (containing internal standard) in a 3:1 ratio.
Preparation: Centrifuge at 4,000 rpm for 20 min; collect supernatant for LC-MS.
LC-MS/MS Analytical Conditions
Instrument: Q-TOF or Orbitrap (High Resolution is critical for separating F/OH mass defects).
Synthesis protocols for 2-[4-(Difluoromethoxy)phenyl]ethanamine
An Application Note for the Synthesis of 2-[4-(Difluoromethoxy)phenyl]ethanamine Abstract This comprehensive guide details two robust and validated synthetic protocols for the preparation of 2-[4-(difluoromethoxy)phenyl]...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for the Synthesis of 2-[4-(Difluoromethoxy)phenyl]ethanamine
Abstract
This comprehensive guide details two robust and validated synthetic protocols for the preparation of 2-[4-(difluoromethoxy)phenyl]ethanamine, a valuable building block in contemporary drug discovery and development. The difluoromethoxy group serves as a crucial bioisostere for methoxy or hydroxyl functionalities, often enhancing metabolic stability, lipophilicity, and target binding affinity. This document provides researchers, chemists, and drug development professionals with a detailed, step-by-step methodology, mechanistic insights, and expert commentary on the synthesis from common starting materials. The protocols are designed to be reproducible, scalable, and include critical information on reaction monitoring, purification, and characterization to ensure scientific integrity.
Introduction: The Strategic Importance of the Difluoromethoxy Moiety
The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. The difluoromethoxy (-OCHF₂) group, in particular, has gained prominence as a lipophilic hydrogen bond donor that is metabolically more stable than a corresponding hydroxyl or methoxy group. Its unique electronic properties can significantly influence the pKa, conformation, and membrane permeability of a parent molecule. Consequently, 2-[4-(difluoromethoxy)phenyl]ethanamine is a highly sought-after intermediate for synthesizing novel therapeutics, particularly in neuroscience and oncology.[1] This guide provides two reliable synthetic pathways to access this key intermediate, starting from the commercially available 4-(difluoromethoxy)benzaldehyde.
Overview of Synthetic Strategies
Two primary, field-proven strategies for the synthesis of 2-[4-(difluoromethoxy)phenyl]ethanamine are presented, both originating from 4-(difluoromethoxy)benzaldehyde.
Strategy A: The Phenylacetonitrile Reduction Pathway. This is a highly efficient two-carbon homologation and reduction sequence. The aldehyde is first converted to the corresponding phenylacetonitrile, which is then reduced to the target primary amine.
Strategy B: The Nitrostyrene Reduction Pathway. This classic route for phenethylamine synthesis involves a Henry reaction between the starting aldehyde and nitromethane, followed by the complete reduction of both the nitro group and the alkene double bond.
The choice between these strategies may depend on reagent availability, safety infrastructure (e.g., handling of cyanides or powerful hydrides), and desired scale.
Caption: High-level overview of the two synthetic pathways.
Protocol 1: Synthesis via Phenylacetonitrile Reduction
This protocol is a robust, multi-step sequence that offers high yields and clear intermediate checkpoints. It is particularly well-suited for controlled, large-scale synthesis.
Mechanistic Principle
The core of this strategy involves the conversion of a benzyl bromide intermediate to a nitrile through a nucleophilic substitution (Sₙ2) reaction with a cyanide salt. The resulting nitrile's carbon-nitrogen triple bond is then fully reduced to a primary amine using a powerful hydride reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[2]
Experimental Protocol
Step 1a: Reduction of 4-(Difluoromethoxy)benzaldehyde
Setup: To a round-bottom flask under a nitrogen atmosphere, add 4-(difluoromethoxy)benzaldehyde (1.0 eq) and methanol (5 mL per gram of aldehyde).
Cooling: Cool the solution to 0 °C using an ice-water bath.
Reduction: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes) until the starting aldehyde spot has disappeared.
Work-up: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~6-7. Remove the methanol under reduced pressure.
Extraction: Extract the aqueous residue with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield [4-(difluoromethoxy)phenyl]methanol as a crude oil, which is often used directly in the next step.
Step 1b: Bromination of [4-(Difluoromethoxy)phenyl]methanol
Setup: In a flask under nitrogen, dissolve the crude alcohol from the previous step (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL per gram of alcohol).
Cooling: Cool the solution to 0 °C.
Reagent Addition: Add phosphorus tribromide (PBr₃) (0.5 eq) dropwise via syringe. Caution: PBr₃ is corrosive and reacts violently with water.
Reaction: Stir at 0 °C for 30 minutes, then at room temperature for 4-6 hours.
Monitoring: Monitor by TLC for the consumption of the starting alcohol.
Work-up: Pour the reaction mixture slowly over crushed ice. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo. The crude 1-(bromomethyl)-4-(difluoromethoxy)benzene can be purified by column chromatography if necessary, but is often of sufficient purity for the next step.
Step 1c: Cyanation to form 4-(Difluoromethoxy)phenylacetonitrile
Setup: Dissolve the benzyl bromide (1.0 eq) in dimethylformamide (DMF) or acetone (8 mL per gram of bromide).
Reagent Addition: Add sodium cyanide (NaCN) (1.2 eq). Extreme Caution: NaCN is highly toxic. Handle only in a fume hood with appropriate personal protective equipment. Acidic conditions will generate lethal HCN gas.
Reaction: Heat the mixture to 60-70 °C and stir for 4-5 hours.
Monitoring: Follow the reaction progress by TLC.
Work-up: After cooling, pour the reaction mixture into a large volume of water and extract with ethyl acetate or diethyl ether (3x volumes).
Purification: Combine the organic layers, wash thoroughly with water and brine to remove DMF and residual cyanide, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography (Silica gel, 10-20% Ethyl Acetate in Hexanes) to obtain pure 4-(difluoromethoxy)phenylacetonitrile.
Step 1d: Reduction of the Nitrile to the Target Amine
Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in anhydrous diethyl ether or THF (20 mL per gram of LiAlH₄). Caution: LiAlH₄ is pyrophoric and reacts violently with water.
Addition: Cool the LiAlH₄ suspension to 0 °C. Add a solution of 4-(difluoromethoxy)phenylacetonitrile (1.0 eq) in the same anhydrous solvent dropwise, maintaining the temperature below 10 °C.
Reaction: After the addition is complete, warm the mixture to room temperature and then heat to reflux for 4-6 hours.
Monitoring: Monitor by TLC until the starting nitrile is consumed.
Work-up (Fieser Method): Cool the reaction to 0 °C. Quench sequentially and very carefully by the dropwise addition of:
'X' mL of water (where X = grams of LiAlH₄ used).
'X' mL of 15% aqueous NaOH.
'3X' mL of water.
Isolation: Stir the resulting granular white precipitate for 1 hour at room temperature. Filter the solid through a pad of Celite®, washing thoroughly with ethyl acetate.
Purification: Combine the filtrate and washings, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2-[4-(difluoromethoxy)phenyl]ethanamine. The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt.
Reagent/Material
Step 1a
Step 1b
Step 1c
Step 1d
Key Intermediate
[4-(Difluoromethoxy)phenyl]methanol
Benzyl Bromide
Phenylacetonitrile
Target Product
Starting Material
4-(Difluoromethoxy)benzaldehyde
Alcohol
Bromide
Nitrile
Primary Reagent
Sodium Borohydride (NaBH₄)
PBr₃
NaCN
Lithium Aluminum Hydride (LiAlH₄)
Solvent
Methanol
DCM
DMF
Anhydrous Diethyl Ether or THF
Typical Reaction Time
3 hours
4-6 hours
4-5 hours
4-6 hours (reflux)
Typical Yield (over step)
>95% (crude)
85-95%
80-90%
75-85%
Protocol 2: Synthesis via Nitrostyrene Reduction
This protocol is a classic and reliable method that avoids the use of highly toxic cyanides. The key intermediate, a nitrostyrene, is typically a colorful, crystalline solid that is easy to purify.
Mechanistic Principle
This synthesis begins with a base-catalyzed condensation between 4-(difluoromethoxy)benzaldehyde and nitromethane, known as the Henry reaction, to form a β-nitrostyrene. This intermediate is then subjected to a powerful reducing agent, such as LiAlH₄ or catalytic hydrogenation, which simultaneously reduces the nitro group to a primary amine and the alkene double bond to a single bond.[2]
Caption: Simplified mechanism for the reduction of the nitrostyrene.
Experimental Protocol
Step 2a: Henry Reaction to form 1-(Difluoromethoxy)-4-(2-nitrovinyl)benzene
Setup: In a flask, dissolve 4-(difluoromethoxy)benzaldehyde (1.0 eq) in nitromethane (3-5 eq). Note: Nitromethane acts as both reagent and solvent.
Catalyst: Add a catalytic amount of a base such as ammonium acetate (0.2 eq) or a few drops of an amine base like ethylenediamine.
Reaction: Heat the mixture to reflux (approx. 100 °C) for 2-4 hours.
Monitoring: The reaction progress can be monitored by TLC. The product is often a vibrant yellow/orange color.
Work-up: Cool the reaction mixture to room temperature. The product may crystallize directly. If not, remove the excess nitromethane under reduced pressure.
Purification: Dissolve the residue in a minimal amount of hot ethanol or isopropanol and allow it to cool. The nitrostyrene product will crystallize and can be collected by filtration, washed with cold solvent, and dried.
Step 2b: Reduction of the Nitrostyrene
Setup: Prepare a suspension of LiAlH₄ (3.0-4.0 eq) in anhydrous THF in a three-neck flask under nitrogen at 0 °C. Note: A larger excess of hydride is needed to reduce both the nitro group and the double bond.
Addition: Add a solution of the nitrostyrene (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension, keeping the temperature below 10 °C.
Reaction: After addition, allow the mixture to warm to room temperature and then heat to reflux for 6-8 hours.
Monitoring & Work-up: Follow the same procedures for monitoring (TLC) and quenching (Fieser method) as described in Step 1d .
Purification: The final product is isolated and purified as described in Step 1d .
Reagent/Material
Step 2a
Step 2b
Key Intermediate
1-(Difluoromethoxy)-4-(2-nitrovinyl)benzene
Target Product
Starting Material
4-(Difluoromethoxy)benzaldehyde
Nitrostyrene
Primary Reagent
Nitromethane, Ammonium Acetate
Lithium Aluminum Hydride (LiAlH₄)
Solvent
Nitromethane
Anhydrous THF
Typical Reaction Time
2-4 hours
6-8 hours (reflux)
Typical Yield (over step)
70-85%
70-80%
Expertise & Trustworthiness: Critical Insights
Causality of Reagent Choice:
LiAlH₄ vs. Catalytic Hydrogenation: While LiAlH₄ is highly effective for both nitrile and nitrostyrene reductions, it is non-selective and requires stringent anhydrous conditions and a hazardous quench. Catalytic hydrogenation (e.g., H₂, Pd/C) is a greener alternative but may require high pressures and can sometimes be poisoned by intermediates or fail to reduce the nitrile group efficiently without specific catalysts (e.g., Raney Nickel).[2]
Reductive Amination: Direct reductive amination of a corresponding ketone (1-[4-(difluoromethoxy)phenyl]ethanone) with an ammonia source is another viable route. Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often used as they are milder and more selective than NaBH₄, reducing the iminium ion intermediate much faster than the starting ketone.[3][4][5]
Self-Validating Protocols:
Reaction Monitoring: Consistent use of TLC at each stage is critical. For the final amine product, staining with ninhydrin solution will produce a characteristic purple spot, confirming the presence of a primary amine.
Characterization: The final product's identity and purity must be confirmed through standard analytical techniques.
¹H and ¹⁹F NMR: Will confirm the presence of the difluoromethoxy group (a characteristic triplet in ¹H NMR, JHF ≈ 74 Hz) and the ethylamine chain.
¹³C NMR: Will show the correct number of carbon signals.
Mass Spectrometry (MS): Will confirm the correct molecular weight (187.19 g/mol for the free base).[6]
Conclusion
The synthesis of 2-[4-(difluoromethoxy)phenyl]ethanamine can be reliably achieved through either the phenylacetonitrile or nitrostyrene reduction pathways starting from 4-(difluoromethoxy)benzaldehyde. The nitrile pathway is generally higher yielding but involves more steps and hazardous reagents. The nitrostyrene pathway is more direct but may result in slightly lower overall yields. Both methods are scalable and provide access to this critical building block for advanced pharmaceutical research. The choice of protocol should be guided by the specific laboratory capabilities, safety protocols, and scale requirements of the project.
References
Myers, A. Reductive Amination. Myers Chem 115 Handout. Available at: [Link]
Organic Chemistry Portal. Reductive Amination - Common Conditions. Available at: [Link]
Autechbio. 4-(Difluoromethoxy)benzaldehyde. Available at: [Link]
Ashenhurst, J. Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
Clark, J. Reducing Nitriles to Primary Amines. Chemguide. Available at: [Link]
Kempe, R., et al. Manganese catalysed reduction of nitriles with amine boranes. RSC Advances. Available at: [Link]
Application Note: High-Purity Synthesis of 2-[4-(Difluoromethoxy)phenyl]ethanamine Hydrochloride
Abstract & Scope This application note details the laboratory-scale synthesis of 2-[4-(Difluoromethoxy)phenyl]ethanamine hydrochloride , a critical building block in medicinal chemistry. The 4-(difluoromethoxy) moiety se...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This application note details the laboratory-scale synthesis of 2-[4-(Difluoromethoxy)phenyl]ethanamine hydrochloride , a critical building block in medicinal chemistry. The 4-(difluoromethoxy) moiety serves as a strategic bioisostere for methoxy (
) or hydroxyl () groups, offering enhanced metabolic stability and lipophilicity while retaining hydrogen bond donor capability [1].
This guide departs from standard recipe formats by focusing on process causality —explaining why specific reagents and workups are chosen—to ensure reproducibility and safety. The protocol utilizes a classic two-step sequence: a Henry (Nitroaldol) condensation followed by a Lithium Aluminum Hydride (
) reduction.
Scientific Background & Retrosynthesis
The Strategic Value of the
Group
In drug design, the difluoromethoxy group is favored for its unique physicochemical profile.[1][2] Unlike the trifluoromethoxy (
) group, the proton is sufficiently acidic to act as a weak hydrogen bond donor, potentially improving binding affinity with target proteins while resisting oxidative metabolism (O-dealkylation) typical of methoxy groups [2].
Retrosynthetic Logic
The target molecule is a primary phenethylamine. The most robust disconnection for laboratory scale (
g) is the reduction of a -nitrostyrene, which is easily accessed via the Henry reaction.
Key Transformation: Condensation with nitromethane, followed by global reduction.
Figure 1: Retrosynthetic strategy prioritizing crystalline intermediates for purification.
Safety Protocols (Critical)
Hazard Class
Reagent
Risk Mitigation
Pyrophoric
Lithium Aluminum Hydride ()
Reacts violently with water.[3] Use only dry THF/Ether. Quench under inert gas using the Fieser method (detailed below).
Explosive
Nitromethane ()
Shock sensitive when dry/heated under confinement. Do not distill to dryness. Use blast shield during reflux.
Corrosive
HCl (gas or dioxane)
Severe respiratory irritant. Perform salt formation in a fume hood.
Toxic
Phenethylamines
Treat the final product as a potential bioactive agent.[4] Wear full PPE.
Experimental Protocols
Step 1: Synthesis of 1-(Difluoromethoxy)-4-(2-nitrovinyl)benzene
The Henry Reaction
Rationale: Ammonium acetate is selected as the catalyst because it provides a buffered acidic/basic medium that promotes both the aldol addition and the subsequent dehydration to the styrene, preventing the isolation of the
-nitroalcohol intermediate.
Reagents:
4-(Difluoromethoxy)benzaldehyde: 10.0 g (58.1 mmol)
Nitromethane: 35 mL (Excess, serves as solvent/reagent)
Ammonium Acetate: 2.2 g (28.5 mmol)
Procedure:
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
Addition: Charge the flask with the aldehyde, nitromethane, and ammonium acetate.
Reaction: Heat the mixture to reflux (
) with vigorous stirring. The solution will typically turn from pale yellow to deep orange/red.
Monitoring: Monitor by TLC (Silica, 20% EtOAc/Hexanes). The aldehyde spot (
) should disappear within 2–4 hours, replaced by a fluorescent yellow/orange spot ().
Workup:
Cool the mixture to room temperature.
Remove excess nitromethane under reduced pressure (Rotavap). Caution: Do not overheat.
Dissolve the residue in dichloromethane (DCM, 50 mL) and wash with water (
Purification: Recrystallize the crude solid from boiling Isopropanol (IPA) or MeOH.
Yield Target: 75–85%
Appearance: Yellow crystalline needles.
Step 2: Reduction to 2-[4-(Difluoromethoxy)phenyl]ethanamine
Hydride Reduction & Fieser Quench
Rationale:
is necessary to reduce both the alkene and the nitro group simultaneously. Catalytic hydrogenation is often slower or requires high pressure for this specific transformation.
Reagents:
Nitrostyrene Intermediate (Step 1): 5.0 g (23.2 mmol)
(2.4 M in THF or powder): 3.5 g (92.8 mmol, 4 equiv)
Anhydrous THF: 150 mL
Procedure:
Inert Atmosphere: Flame-dry a 500 mL 2-neck flask and flush with Argon/Nitrogen.
LAH Preparation: Suspend
in anhydrous THF (100 mL) and cool to in an ice bath.
Addition: Dissolve the nitrostyrene in the remaining THF (50 mL). Add this solution dropwise to the LAH suspension over 30 minutes. Note: Exothermic reaction; control addition rate to maintain gentle reflux.
Reflux: Once addition is complete, warm to room temperature, then heat to reflux for 6–12 hours. The solution usually turns from yellow/orange to gray/white.
Quench (The Fieser Method): Crucial for filterable salts.
Cool reaction to
.
Add 3.5 mL Water (slowly, dropwise).
Add 3.5 mL 15% NaOH solution.
Add 10.5 mL Water.
Warm to RT and stir for 15 minutes until a white, granular precipitate forms.
Isolation: Filter the granular aluminum salts through a Celite pad. Wash the pad with THF. Concentrate the filtrate to yield the crude freebase amine as a pale oil.
Figure 2: The Fieser Workup Protocol for Aluminum Hydrides [3].
Step 3: Salt Formation (Hydrochloride)
Rationale: The freebase amine oxidizes slowly in air (absorbing
). Converting it to the HCl salt ensures long-term stability and water solubility.
Procedure:
Dissolve the crude oil from Step 2 in anhydrous Diethyl Ether (or Isopropanol if solubility is an issue).
Cool to ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Add 2.0 M HCl in Diethyl Ether (or Dioxane) dropwise until pH
3.
A white precipitate will form immediately.
Filter the solid, wash with cold ether, and dry under vacuum.
Analytical Validation
Parameter
Specification
Notes
Appearance
White to off-white powder
If pink, trace oxidation occurred. Recrystallize from EtOH/EtOAc.
1H NMR (DMSO-d6)
7.2–7.4 (m, 4H, Ar-H)
Aromatic region.
1H NMR (Characteristic)
7.20 (t, Hz, 1H)
Diagnostic: The distinctive triplet of the proton [4].
1H NMR (Aliphatic)
2.9–3.1 (m, 4H)
Ethylene bridge protons.
Melting Point
(dec)
Typical for phenethylamine hydrochlorides.
References
BenchChem. (2025).[2] The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Retrieved from
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Retrieved from
Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction. ACS Chemical Health & Safety.[6] Retrieved from
Sigma-Aldrich.[9] (n.d.). Product Specification: 4-(Difluoromethoxy)benzaldehyde. Retrieved from
Organic Chemistry Portal.[10] (n.d.). Henry Reaction (Nitroaldol Reaction).[11][12] Retrieved from
Using 2-[4-(Difluoromethoxy)phenyl]ethanamine as a building block in medicinal chemistry
Application Note: Strategic Utilization of 2-[4-(Difluoromethoxy)phenyl]ethanamine in Medicinal Chemistry Executive Summary 2-[4-(Difluoromethoxy)phenyl]ethanamine (CAS 63234-92-2) represents a high-value building block...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 2-[4-(Difluoromethoxy)phenyl]ethanamine in Medicinal Chemistry
Executive Summary
2-[4-(Difluoromethoxy)phenyl]ethanamine (CAS 63234-92-2) represents a high-value building block for "Lead Optimization" and "Scaffold Hopping" in drug discovery. This primary amine combines the privileged phenethylamine scaffold—ubiquitous in CNS and GPCR ligands—with a difluoromethoxy (
) substituent.
The
group is not merely a lipophilic spacer; it acts as a lipophilic hydrogen bond donor , a unique physicochemical property that distinguishes it from methoxy () and trifluoromethoxy () analogs. This guide details the strategic application of this building block to modulate metabolic stability, lipophilicity, and electronic properties in drug candidates.[1][2][3]
Physicochemical Profile & Design Strategy
The "Fluorine Effect": Bioisosteric Rationale
In medicinal chemistry, the substitution of hydrogen with fluorine or fluorinated groups is a standard tactic to alter DMPK (Drug Metabolism and Pharmacokinetics) properties.[1][2][3][4] The 4-(difluoromethoxy) moiety offers a distinct advantage over traditional substituents:
Metabolic Blocking: The
bond strength renders the group resistant to Cytochrome P450-mediated -dealkylation, a rapid clearance pathway for methoxy groups.[3]
Lipophilic Hydrogen Bond Donor: Unlike
(which is a pure H-bond acceptor and highly lipophilic), the terminal proton in is sufficiently acidic to act as a weak hydrogen bond donor (). This allows it to mimic hydroxyl groups () or amine interactions while maintaining high membrane permeability.[5]
Electronic Modulation:
Methoxy (
): Electron Donating ().
Difluoromethoxy (
): Weakly Electron Withdrawing ().
Impact: Using this amine instead of tyramine or 4-methoxyphenethylamine will lower the
of the ethylamine nitrogen slightly, potentially improving blood-brain barrier (BBB) penetration by increasing the fraction of non-ionized species at physiological pH.
Comparative Properties Table
Property
4-Methoxy ()
4-Difluoromethoxy ()
4-Trifluoromethoxy ()
Electronic Effect ()
-0.27 (Donor)
+0.14 (Withdrawing)
+0.35 (Withdrawing)
H-Bond Character
Acceptor
Acceptor + Weak Donor
Acceptor Only
Lipophilicity ()
-0.02
+0.65
+1.04
Metabolic Stability
Low (O-demethylation)
High
Very High
Conformation
Coplanar (mostly)
Orthogonal preference
Orthogonal preference
Strategic Decision Framework
The following decision tree illustrates when to deploy 2-[4-(Difluoromethoxy)phenyl]ethanamine during a Hit-to-Lead campaign.
Figure 1: Decision logic for incorporating the difluoromethoxy building block to solve specific DMPK liabilities.
Synthetic Protocols
The primary amine functionality of 2-[4-(Difluoromethoxy)phenyl]ethanamine allows for versatile derivatization. However, the unique electronic properties of the aryl ring require specific considerations.
Protocol A: Amide Coupling (General Procedure)
Use Case: Generating amide libraries for GPCR or Kinase targets.
Imine Formation: In a vial, combine the amine (0.5 mmol) and aldehyde (0.55 mmol) in DCE (3 mL). If the reaction is sluggish, add 1 drop of acetic acid. Stir for 30–60 minutes to ensure imine formation.
Reduction: Add sodium triacetoxyborohydride (
, 0.75 mmol) in one portion.
Reaction: Stir at room temperature for 12 hours.
Quench: Quench with saturated aqueous
.
Extraction: Extract with DCM (
mL).
Purification: Isolate the secondary/tertiary amine via amine-functionalized silica or standard chromatography.
Protocol C: Stability & Handling of the
Group
While the difluoromethoxy group is robust, certain conditions should be avoided to prevent hydrolysis or defluorination.
Acid Stability: Stable to TFA/DCM (standard deprotection conditions) and dilute HCl. Avoid prolonged heating in concentrated
or Lewis acids like (which is typically used to cleave ethers; while is more resistant than , it is not immune to harsh Lewis acids).
Base Stability: Highly stable to standard bases (
, , ).
Reduction: Stable to
, , and .
Applications & Case Studies
Case Study: Roflumilast & Bioisosterism
While Roflumilast is a benzamide, it serves as the archetypal proof-of-concept for the 4-(difluoromethoxy)phenyl moiety.
Challenge: Early PDE4 inhibitors suffered from emesis (vomiting) side effects and rapid metabolic clearance.
Solution: Incorporation of the difluoromethoxy group.[2][3][5][6][7][8][9][10][11][12]
Relevance to Ethanamine: Researchers designing ligands for Trace Amine-Associated Receptors (TAAR1) or Dopamine D2/D4 receptors can replace the standard 4-methoxy or 4-chloro substituents with the 4-difluoromethoxy motif found in CAS 63234-92-2. This often maintains potency while improving the metabolic stability profile.[2][3]
Experimental Workflow: Scaffold Derivatization
Figure 2: Synthetic divergence from the core building block.
References
Zafrani, Y., et al. (2017).[12] "Difluoromethyl Bioisosteres: A New Strategy for the Design of Lipophilic Hydrogen Bond Donors." Journal of Medicinal Chemistry, 60(2), 797-804.[1]
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886.
Erickson, J. A., & McLoughlin, J. I. (2006). "Hydrogen Bond Donor Properties of the Difluoromethyl Group." Journal of Organic Chemistry, 71(7), 2800-2806.
PubChem. (n.d.). "N-[4-(Difluoromethoxy)phenyl]acetamide Compound Summary." National Library of Medicine.[9] [9]
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880.
Optimization of N-Alkylation Conditions for 2-[4-(Difluoromethoxy)phenyl]ethanamine
Abstract This application note details optimized protocols for the N-alkylation of 2-[4-(Difluoromethoxy)phenyl]ethanamine , a critical scaffold in medicinal chemistry serving as a lipophilic bioisostere for methoxy-subs...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details optimized protocols for the N-alkylation of 2-[4-(Difluoromethoxy)phenyl]ethanamine , a critical scaffold in medicinal chemistry serving as a lipophilic bioisostere for methoxy-substituted phenethylamines. We present two distinct methodologies: Reductive Amination (Method A) for high-fidelity mono-alkylation using aldehydes/ketones, and Direct Nucleophilic Substitution (Method B) for alkyl halides. Special emphasis is placed on preserving the integrity of the difluoromethoxy (
) moiety, controlling polyalkylation, and ensuring scalable purification.
Strategic Considerations
The Substrate: 2-[4-(Difluoromethoxy)phenyl]ethanamine
The substrate features a primary amine attached to a phenethyl chain. The difluoromethoxy group is an electron-withdrawing, lipophilic hydrogen bond donor. Unlike a methoxy group, the
moiety is generally stable to basic alkylation conditions but can degrade under strongly acidic conditions or extreme reduction temperatures.
The Challenge: Polyalkylation
The primary challenge in N-alkylation of primary amines is over-alkylation . The product (secondary amine) is often more nucleophilic than the starting material (primary amine), leading to tertiary amines or quaternary ammonium salts.
Method A (Reductive Amination): Preferred for mono-alkylation. It proceeds via an imine/iminium intermediate, which is then selectively reduced.[1]
Method B (Direct Alkylation): Required when the alkylating agent is an alkyl halide (e.g., lacking a corresponding aldehyde). Requires careful stoichiometry and base selection (e.g., Cesium Carbonate) to suppress over-alkylation.
Experimental Protocols
Protocol A: Selective Mono-N-Alkylation via Reductive Amination
Best for: Introduction of bulky alkyl groups, benzyl groups, or when high chemoselectivity is required.
Dissolve the amine (1.0 equiv) in anhydrous MeCN (
).
Add
(2.0 equiv). Rationale: Cesium's larger cation radius ("Cesium Effect") often improves solubility and mono-alkylation selectivity compared to Potassium.
Addition:
Add the Alkyl Halide (0.8 equiv) dropwise at RT.
Critical: Do not add excess alkyl halide. It is better to leave some starting material unreacted than to generate difficult-to-separate dialkylated byproducts.
Reaction:
Stir at RT to
. Monitor closely by TLC/LCMS.
Stop the reaction when the dialkylated impurity begins to appear (>5% by UV).
Redissolve in EtOAc, wash with water and brine.[2][3]
Analytical Validation & Data Summary
The integrity of the difluoromethoxy group must be verified in the product.
Analytical Method
Expected Signal for
Notes
1H NMR
ppm (Triplet, )
Characteristic large geminal H-F coupling.
19F NMR
ppm (Doublet, )
Distinctive chemical shift; confirms F atoms are intact.
13C NMR
ppm (Triplet, )
Large C-F coupling confirms the carbon environment.
LCMS
M+1 peak consistent with mono-alkylated mass
Check for M + Alkyl (Mono) vs M + 2*Alkyl (Di).
Comparative Data: Method A vs. Method B
Feature
Method A (Reductive Amination)
Method B (Direct Alkylation)
Selectivity (Mono:Di)
High (>95:5)
Moderate (80:20)
Reaction Time
4–16 Hours
2–24 Hours
Scope
Aldehydes/Ketones
Alkyl Halides
Conditions
Mild (RT), Weak Acid
Basic, Heat
Yield
85–95%
60–75%
Visualizations
Reaction Pathway & Mechanism
This diagram illustrates the divergence between the selective reductive amination pathway and the competitive direct alkylation pathway.
Caption: Comparative reaction pathways. Method A (Blue) proceeds via a discrete imine intermediate, preventing over-alkylation. Method B (Red) involves direct competition between the substrate and the product for the electrophile.
Experimental Workflow (Method A)
A standardized workflow for the preferred Reductive Amination protocol.
Caption: Step-by-step workflow for the reductive amination of 2-[4-(Difluoromethoxy)phenyl]ethanamine using Sodium Triacetoxyborohydride.
References
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. [Link]
Salvatore, R. N., et al. (2002). "Synthesis of secondary amines." Tetrahedron. [Link]
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. [Link]
Application Notes and Protocols for the Safe Handling of 2-[4-(Difluoromethoxy)phenyl]ethanamine
Abstract: This document provides a comprehensive guide to the safe handling, storage, and disposal of 2-[4-(Difluoromethoxy)phenyl]ethanamine, a substituted phenethylamine derivative of interest in pharmaceutical and che...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a comprehensive guide to the safe handling, storage, and disposal of 2-[4-(Difluoromethoxy)phenyl]ethanamine, a substituted phenethylamine derivative of interest in pharmaceutical and chemical research. As a member of a pharmacologically active class of compounds, understanding its potential hazards and implementing rigorous safety protocols is paramount for the protection of laboratory personnel and the integrity of research. These application notes are intended for researchers, scientists, and drug development professionals, offering detailed protocols and explaining the rationale behind each safety recommendation.
Introduction and Scientific Context
2-[4-(Difluoromethoxy)phenyl]ethanamine belongs to the broad chemical class of substituted phenethylamines. This class is known for its diverse pharmacological activities, often targeting the central nervous system.[1] The core phenethylamine structure consists of a phenyl ring linked to an amino group by a two-carbon sidechain.[1] Modifications to this structure, such as the difluoromethoxy group on the phenyl ring in the case of the title compound, can significantly alter its biological and chemical properties.[2]
Given the potential for biological activity, all novel substituted phenethylamines should be handled with the assumption of toxicity until proven otherwise. The protocols outlined herein are based on established best practices for handling research chemicals and draw upon safety data from structurally similar compounds, in the absence of a specific Material Safety Data Sheet (MSDS) for 2-[4-(Difluoromethoxy)phenyl]ethanamine.
Hazard Identification and Risk Assessment
Potential Health Hazards:
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[3][4]
Skin Corrosion/Irritation: May cause skin irritation.[5] Some related phenylethylamines can cause severe skin burns.[6]
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[4][5]
Respiratory Irritation: May cause respiratory tract irritation.[4][5]
Causality of Hazards: The amine functional group can impart corrosive properties, while the aromatic and fluorinated portions of the molecule can influence its absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to systemic toxicity.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential.
Engineering Controls
Chemical Fume Hood: All manipulations of 2-[4-(Difluoromethoxy)phenyl]ethanamine, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood.[9][10] This is the primary barrier to prevent inhalation of powders, aerosols, or vapors.
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[3][10]
Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Their location should be clearly marked.[9][11]
Personal Protective Equipment (PPE)
The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.
Hand Protection: Wear nitrile or neoprene gloves that are resistant to chemical permeation. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid contaminating the skin.[10] Contaminated gloves should be disposed of as hazardous waste.[10]
Eye and Face Protection: Chemical safety goggles or safety glasses with side shields are mandatory.[8] When there is a risk of splashing, a full-face shield should be worn in addition to goggles.[6]
Skin and Body Protection: A lab coat should be worn at all times. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron is recommended.[6][9]
Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6][9]
Experimental Protocols: Safe Handling, Storage, and Disposal
Adherence to standardized protocols is crucial for minimizing risk. The following sections provide step-by-step methodologies for common laboratory workflows.
General Handling Workflow
The following diagram illustrates the standard workflow for safely handling 2-[4-(Difluoromethoxy)phenyl]ethanamine.
Caption: Standard workflow for handling 2-[4-(Difluoromethoxy)phenyl]ethanamine.
Protocol for Weighing and Preparing Solutions
Preparation: Ensure the chemical fume hood is on and the sash is at the appropriate height. Gather all necessary equipment (spatula, weigh boat, glassware, solvent) and place it inside the hood.
Don PPE: Wear all required PPE as outlined in section 3.2.
Weighing: Carefully transfer the desired amount of 2-[4-(Difluoromethoxy)phenyl]ethanamine from its storage container to a weigh boat. Avoid creating dust.
Transfer: Gently add the weighed compound to the designated solvent in a flask or beaker.
Dissolution: Cap the container and mix gently to dissolve. If heating is required, use a controlled heating mantle and ensure proper ventilation.
Cleanup: Dispose of the weigh boat and any contaminated wipes in the solid hazardous waste container. Clean the spatula and any non-disposable equipment thoroughly.
Storage Protocol
Container: Keep the compound in its original, tightly sealed container.[9][10]
Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[9][11] The storage area should be secure and accessible only to authorized personnel.[5][9]
Atmosphere: For long-term stability, consider storing under an inert atmosphere (e.g., argon or nitrogen).[9]
Disposal Protocol
Waste Classification: All waste containing 2-[4-(Difluoromethoxy)phenyl]ethanamine, including unused product, contaminated PPE, and cleaning materials, must be treated as hazardous chemical waste.
Collection: Use designated, clearly labeled, and sealed containers for liquid and solid waste. Do not mix incompatible waste streams.
Disposal: Dispose of the waste through an approved environmental health and safety program or a licensed waste disposal company, in accordance with all local, state, and federal regulations.[3][9]
First Aid and Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures
Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][6]
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[3][6]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][6]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6]
Spill Response Protocol
The following decision tree outlines the appropriate response to a spill.
Caption: Decision tree for responding to a chemical spill.
Spill Cleanup Steps (for minor spills):
Ensure you are wearing appropriate PPE.
Contain the spill to prevent it from spreading.
For liquid spills, cover with an inert absorbent material like vermiculite or sand.[10]
For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[3]
Clean the spill area with a suitable solvent, followed by soap and water.
Collect all cleanup materials in a sealed bag or container for hazardous waste disposal.
Conclusion
2-[4-(Difluoromethoxy)phenyl]ethanamine, like many research chemicals, requires careful and informed handling. By understanding the potential hazards based on its chemical structure and analogous compounds, and by rigorously applying the engineering controls, personal protective equipment, and protocols outlined in this guide, researchers can significantly mitigate the risks associated with its use. A proactive safety culture is the foundation of innovative and responsible scientific research.
References
Procter & Gamble. (2024, June 26). Safety Data Sheet. Retrieved from [Link]
Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]
Organic Chemistry Portal. (2024, May 11). Preparation of Phenethylamines, Part 3: By C-N Bond Formation. Retrieved from [Link]
Defense Technical Information Center. (2021, October 14). Toxicology Report No. HEF-S.0059709.14-19. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. Retrieved from [Link]
American Elements. (n.d.). 2-(2,4-difluorophenoxy)ethan-1-amine. Retrieved from [Link]
PubMed. (2021, August 4). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Retrieved from [Link]
MDPI. (n.d.). Subchronic Toxicities of Four Per- and Polyfluoroalkyl Substances (PFASs) by Oral Exposure in Sprague–Dawley Rats. Retrieved from [Link]
LookChem. (n.d.). Cas 944771-72-6, 1-[4-(difluoromethoxy)phenyl].... Retrieved from [Link]
National Center for Biotechnology Information. (2022, December 29). Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders. Retrieved from [Link]
PubMed. (2023, March 21). Fatal Intoxications from a Combination of 4-Fluoroamphetamine and 25C-NBOMe. Retrieved from [Link]
PubChem. (n.d.). 4-(Difluoromethoxy)benzene-1,2-diamine. Retrieved from [Link]
Application and Protocol Guide for the Crystallization of 2-[4-(Difluoromethoxy)phenyl]ethanamine Intermediates
Introduction In the synthesis of active pharmaceutical ingredients (APIs), the isolation and purification of intermediates are critical steps that dictate the efficiency of the overall process and the purity of the final...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the synthesis of active pharmaceutical ingredients (APIs), the isolation and purification of intermediates are critical steps that dictate the efficiency of the overall process and the purity of the final product. Crystallization stands as a premier technique for this purpose, offering high selectivity for the desired compound from a complex mixture of reactants, byproducts, and solvents.[1][2] This guide provides a detailed examination of crystallization strategies for intermediates of 2-[4-(difluoromethoxy)phenyl]ethanamine, a key structural motif in various pharmacologically active molecules.
The unique physicochemical properties imparted by the difluoromethoxy group and the basic ethanamine side chain present specific challenges and opportunities in developing a robust crystallization process. This document will explore these nuances, providing both theoretical grounding and practical, step-by-step protocols for researchers, scientists, and drug development professionals. Our focus will be on elucidating the causal relationships behind experimental choices to empower the user to not only follow the protocols but also to adapt and troubleshoot them effectively.
Scientific Principles and Molecular Considerations
The successful crystallization of 2-[4-(difluoromethoxy)phenyl]ethanamine intermediates is governed by the interplay of several factors, primarily the molecule's structure, the choice of solvent, and the method used to induce supersaturation.[1]
Molecular Structure Insights:
The Phenyl Ring: The aromatic ring contributes to the molecule's rigidity and potential for π-π stacking interactions within the crystal lattice. These interactions can influence crystal packing and morphology.[3]
The Difluoromethoxy Group (-OCF₂H): This electron-withdrawing group significantly impacts the molecule's polarity, solubility, and intermolecular interactions. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, which can be leveraged for selective crystallization.[4][5] The presence of fluorine can also influence the stability of different polymorphic forms.[6]
The Ethanamine Side Chain (-CH₂CH₂NH₂): The primary amine group is a key site for hydrogen bonding and can be protonated to form salts, drastically altering solubility and crystallization behavior.[7][8] This provides a powerful handle for purification, as salt formation can be used to selectively crystallize the desired intermediate away from non-basic impurities.
Strategic Approach to Crystallization Method Selection
The choice of crystallization technique is paramount and depends on the solubility profile of the intermediate. The two most common and effective methods for pharmaceutical intermediates are cooling crystallization and anti-solvent crystallization.[1]
Technical Support Center: Optimizing the Synthesis of 2-[4-(Difluoromethoxy)phenyl]ethanamine
Welcome to the technical support center dedicated to the synthesis of 2-[4-(Difluoromethoxy)phenyl]ethanamine. This guide is designed for researchers, chemists, and process development professionals to navigate the commo...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to the synthesis of 2-[4-(Difluoromethoxy)phenyl]ethanamine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this synthesis, with a focus on maximizing yield and purity. Drawing from established chemical principles and field-proven methodologies, this document provides in-depth troubleshooting advice, detailed protocols, and the rationale behind key experimental choices.
Executive Summary: Strategic Approaches to Synthesis
The synthesis of 2-[4-(Difluoromethoxy)phenyl]ethanamine, a valuable building block in pharmaceutical research, is typically approached via two primary strategic routes. The selection of a specific route often depends on the availability of starting materials, scalability requirements, and the specific challenges encountered in the laboratory.
Route A: Reduction of a Nitrile Intermediate. This is the most direct and common pathway, involving the reduction of the nitrile group of 4-(Difluoromethoxy)phenylacetonitrile. While conceptually straightforward, the efficiency of this transformation is highly dependent on the choice of reducing agent and strict control of reaction conditions.
Route B: The Henry Reaction Pathway. This route builds the carbon skeleton through a base-catalyzed C-C bond formation between 4-(difluoromethoxy)benzaldehyde and nitromethane, known as the Henry (or nitroaldol) reaction. The resulting β-nitro alcohol or its dehydrated nitroalkene derivative is then reduced to the target primary amine.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios for each of these major pathways.
Caption: Overview of the two primary synthetic pathways.
Part 1: Troubleshooting Route A - Reduction of 4-(Difluoromethoxy)phenylacetonitrile
This route is often preferred for its atom economy and directness. However, achieving high yields requires careful selection of the reducing agent and mitigation of potential side reactions.
❓ Question 1: My yield is consistently low (<70%) when reducing 4-(Difluoromethoxy)phenylacetonitrile. What are the most common causes, and how can I optimize the reaction?
Answer: Low yields in this reduction are typically traced back to one of three factors: the choice and quality of the reducing agent, suboptimal reaction conditions, or the formation of stable intermediates and side products.
The reduction of a nitrile to a primary amine is a powerful but sensitive transformation. The reaction proceeds through an intermediate imine, which can be susceptible to hydrolysis or can react with the primary amine product to form secondary amine impurities. The choice of reducing agent is therefore critical to ensure the reaction goes to completion efficiently.
Table 1: Comparison of Common Reducing Agents for Nitrile Reduction
Reducing Agent
Typical Conditions
Pros
Cons
Lithium Aluminum Hydride (LiAlH₄)
Anhydrous THF or Et₂O, 0 °C to reflux
Highly effective, rapid, and powerful.
Highly reactive with protic solvents (water, alcohols); requires strictly anhydrous conditions; work-up can be challenging.
Catalytic Hydrogenation (H₂/Raney Ni)
MeOH or EtOH, elevated pressure (50-100 psi H₂), elevated temperature
Good for large-scale synthesis; catalyst is relatively inexpensive; work-up is simple (filtration).
Can be slow; may require specialized high-pressure equipment; catalyst activity can be variable.
Catalytic Hydrogenation (H₂/Pd-C)
Acidic or neutral conditions (e.g., EtOH, HCl/MeOH)
Effective under milder conditions than Raney Ni.
Catalyst is more expensive; can be sensitive to impurities in the substrate which may poison the catalyst.
Expert Recommendation: For laboratory-scale synthesis, LiAlH₄ often provides the most reliable and highest yields if handled correctly. Its high reactivity drives the reaction to completion, minimizing the accumulation of the intermediate imine.
Experimental Protocol: LiAlH₄ Reduction of 4-(Difluoromethoxy)phenylacetonitrile
This protocol is adapted from a standard procedure for reducing substituted phenylacetonitriles.
Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
Reagent Preparation: Suspend Lithium Aluminum Hydride (LiAlH₄) (1.5 eq.) in anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.
Substrate Addition: Dissolve 4-(Difluoromethoxy)phenylacetonitrile (1.0 eq.) in anhydrous Et₂O or THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
Work-up (Quenching): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add dropwise:
'X' mL of water (where X = grams of LiAlH₄ used).
'X' mL of 15% aqueous NaOH solution.
'3X' mL of water.
This sequence (Fieser work-up) is crucial for producing a granular, easily filterable precipitate of aluminum salts.
Isolation: Stir the resulting mixture at room temperature for 30 minutes. Filter the white precipitate and wash it thoroughly with Et₂O or THF. Combine the organic filtrates.
Purification: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amine can be further purified by vacuum distillation or by conversion to its hydrochloride salt, which can be recrystallized.
❓ Question 2: During my LiAlH₄ reduction, I'm observing significant impurities alongside my desired product. What are these and how can I prevent them?
Answer: This is a common issue. The impurities are likely unreacted starting material or, more commonly, secondary and tertiary amine byproducts. Understanding the reaction mechanism is key to troubleshooting this.
Optimization
Technical Support Center: Troubleshooting Solubility of 2-[4-(Difluoromethoxy)phenyl]ethanamine in Water
Welcome to the technical support guide for 2-[4-(Difluoromethoxy)phenyl]ethanamine. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and practical solut...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 2-[4-(Difluoromethoxy)phenyl]ethanamine. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and practical solutions for the solubility challenges associated with this compound in aqueous media.
Introduction: Understanding the Solubility Challenge
2-[4-(Difluoromethoxy)phenyl]ethanamine possesses a chemical structure that presents inherent difficulties in achieving high aqueous solubility. The presence of the aromatic phenyl ring and the difluoromethoxy group contributes to its lipophilic nature, while the ethanamine side chain offers a potential site for protonation, which can be leveraged to improve solubility.
Predicted XlogP: 2.2, indicating a degree of lipophilicity that can limit water solubility[2].
This guide provides a systematic approach to overcoming these challenges through a series of frequently asked questions, detailed troubleshooting protocols, and the scientific rationale behind each recommended technique.
Q1: My initial attempt to dissolve 2-[4-(Difluoromethoxy)phenyl]ethanamine directly in water resulted in a cloudy suspension. What is the first step I should take?
A1: Initial Approach: pH Adjustment
The primary amine in the ethanamine side chain is basic and can be protonated to form a more soluble salt. Therefore, the first and most direct approach is to lower the pH of your aqueous solution.
Scientific Rationale:
The solubility of ionizable compounds is highly dependent on the pH of the solution.[3][4] For a basic compound like 2-[4-(Difluoromethoxy)phenyl]ethanamine, decreasing the pH below its pKa will lead to the protonation of the amine group. This creates a charged species (an ammonium salt), which is significantly more polar and, therefore, more soluble in water.[5][6]
Q2: I've tried lowering the pH, but the solubility is still insufficient for my experimental needs. What are my next options?
A2: Advanced Techniques: Co-solvents and Cyclodextrins
If pH adjustment alone is not sufficient, the next steps involve using co-solvents or complexation agents like cyclodextrins.
Co-solvents: These are organic solvents miscible with water that can increase the solubility of hydrophobic compounds.[7][8]
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their internal cavity, forming inclusion complexes with enhanced aqueous solubility.[9][10][11]
Scientific Rationale:
Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the dissolution of non-polar solutes.[][13] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[7][] Cyclodextrins have a hydrophilic exterior and a hydrophobic interior.[10][14] This unique structure allows them to "hide" the hydrophobic part of the drug molecule, presenting a more water-soluble complex to the bulk solvent.[9][]
Q3: Are there any concerns with using co-solvents in my experiments, particularly for biological assays?
A3: Considerations for Co-solvent Use
Yes, while effective, co-solvents can have potential drawbacks. High concentrations of some organic solvents can be toxic to cells or interfere with biological assays. It is crucial to determine the tolerance of your specific experimental system to the chosen co-solvent. Always run appropriate vehicle controls in your experiments.
Q4: How do I choose between different types of cyclodextrins?
A4: Selecting the Right Cyclodextrin
The choice of cyclodextrin depends on the size and shape of the guest molecule. For a molecule of this size, β-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD), are often good starting points due to the size of their hydrophobic cavity.[9][14] These derivatives also offer improved solubility and reduced toxicity compared to the parent β-cyclodextrin.[14]
Q5: Can I combine these solubilization techniques?
A5: Combination Approaches
Absolutely. A combination of pH adjustment and the use of a co-solvent or cyclodextrin can often provide a synergistic effect on solubility.[] For instance, you can prepare a stock solution in a co-solvent and then dilute it into an acidic aqueous buffer.
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
Preparation of Acidic Buffer: Prepare a buffer solution at a pH at least 2 units below the predicted pKa of the amine. A pKa for a similar compound, 2-(4-(trifluoromethoxy)phenyl)ethanamine, is predicted to be around 9.6.[16] Therefore, a buffer in the pH range of 4-6 is a reasonable starting point. Acetate or citrate buffers are suitable choices.
Dissolution: Weigh the desired amount of 2-[4-(Difluoromethoxy)phenyl]ethanamine and add it to the acidic buffer.
Agitation: Stir or sonicate the mixture until the compound is fully dissolved. Gentle heating may be applied if necessary, but monitor for any signs of degradation.
Final pH Adjustment: If required for your experiment, the pH can be carefully adjusted upwards after dissolution. However, be aware that precipitation may occur if the pH approaches the pKa of the compound.
Protocol 2: Solubilization using Co-solvents
Co-solvent Selection: Choose a biocompatible co-solvent such as ethanol, propylene glycol, or PEG 400.
Stock Solution Preparation: Prepare a concentrated stock solution of 2-[4-(Difluoromethoxy)phenyl]ethanamine in the selected co-solvent.
Aqueous Dilution: Slowly add the stock solution to your aqueous buffer while vortexing to avoid precipitation. The final concentration of the co-solvent should be kept as low as possible, ideally below 5% (v/v), and its compatibility with your experimental system should be verified.[7]
Protocol 3: Solubilization using Cyclodextrins
Cyclodextrin Solution Preparation: Prepare a solution of the chosen cyclodextrin (e.g., HP-β-CD) in water or your desired buffer. Concentrations typically range from 10-40% (w/v).
Complexation: Add the 2-[4-(Difluoromethoxy)phenyl]ethanamine to the cyclodextrin solution.
Equilibration: Stir the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex. Sonication can expedite this process.
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved material.
Only applicable to ionizable compounds, risk of precipitation with pH changes.
Dependent on target pH and buffer capacity.
Co-solvents
Effective for many non-polar compounds, can achieve high stock concentrations.[17]
Potential for solvent toxicity or interference in assays.
Stock solutions of 10-50 mM in 100% co-solvent.
Cyclodextrins
Generally low toxicity, can improve stability.[9][10]
Can be more expensive, may not be effective for all molecules.
1-10 mM in 10-40% (w/v) cyclodextrin solution.
Visualizing the Troubleshooting Workflow
Below is a diagram outlining the logical progression for troubleshooting the solubility of 2-[4-(Difluoromethoxy)phenyl]ethanamine.
Caption: Troubleshooting workflow for solubilizing 2-[4-(Difluoromethoxy)phenyl]ethanamine.
References
Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
Hilaris Publisher. Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
Wikipedia. Cosolvent.
ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
BOC Sciences.
Pharma Excipients.
SpringerLink. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
Asian Journal of Pharmacy and Technology. Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
American Elements. 2-[4-(difluoromethoxy)phenyl]ethan-1-amine.
Technical Support Center: Stability of the Difluoromethoxy Group under Acidic Reaction Conditions
For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of the difluoromethoxy (-OCF₂H) group into bioactive molecules is a widely employed strategy in modern drug discovery to enhance...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the difluoromethoxy (-OCF₂H) group into bioactive molecules is a widely employed strategy in modern drug discovery to enhance metabolic stability, modulate lipophilicity, and introduce favorable hydrogen bonding interactions.[1][2][3] However, the stability of this functional group under various synthetic conditions, particularly in acidic media, is a critical consideration during multi-step syntheses. This technical support guide provides in-depth answers to frequently asked questions and troubleshooting advice for common issues encountered during experiments involving difluoromethoxy-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the difluoromethoxy group under acidic conditions compared to methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups?
The stability of the difluoromethoxy group to acid is intermediate between that of the highly acid-labile methoxy group and the generally robust trifluoromethoxy group. The two electron-withdrawing fluorine atoms decrease the basicity of the ether oxygen, making it less prone to protonation compared to a methoxy group. Consequently, the -OCF₂H group is significantly more stable to acidic conditions than an unprotected methoxy group. However, it is not as inert as the trifluoromethoxy group, whose oxygen is even less basic due to the presence of a third fluorine atom.
Group
Relative Stability to Acid
Rationale
-OCH₃
Low
The oxygen is relatively basic and readily protonated, initiating cleavage.
-OCF₂H
Moderate to High
The two fluorine atoms reduce the oxygen's basicity, increasing stability.
-OCF₃
Very High
The three fluorine atoms make the oxygen very electron-deficient and resistant to protonation.
Q2: How does the electronic nature of the molecule affect the stability of the difluoromethoxy group?
The electronic environment of the molecule, particularly for aryl difluoromethyl ethers, plays a significant role in the stability of the -OCF₂H group.
Electron-donating groups on an aromatic ring can increase the electron density on the ether oxygen, making it more susceptible to protonation and subsequent cleavage.
Electron-withdrawing groups on the aromatic ring tend to enhance the stability of the -OCF₂H group by further decreasing the basicity of the ether oxygen.
In one reported case, the introduction of an electron-withdrawing 2-OCF₂H group onto a steroidal scaffold led to a significantly more hydrolysis-labile neighboring 3-sulfamoyloxy group, suggesting that the electronic influence of the difluoromethoxy group can affect the reactivity of adjacent functionalities.[1]
Q3: What is the proposed mechanism for the acid-catalyzed cleavage of an aryl difluoromethyl ether?
The acid-catalyzed cleavage of an aryl difluoromethyl ether is believed to proceed through a mechanism analogous to that of other aryl alkyl ethers. The key steps are:
Protonation of the ether oxygen: The reaction is initiated by the protonation of the ether oxygen by a strong acid. This is typically the rate-determining step.
Nucleophilic attack: A nucleophile, such as a halide ion from the acid (e.g., Br⁻ from HBr or BBr₃), attacks the carbon of the difluoromethyl group.
Cleavage: The carbon-oxygen bond is cleaved, resulting in the formation of a phenol and a difluoromethyl-containing species.
For Lewis acid-mediated cleavage, such as with boron tribromide (BBr₃), the mechanism involves the formation of an initial ether-BBr₃ adduct. For aryl methyl ethers, a bimolecular mechanism involving two such adducts has been proposed.[4] A similar pathway may be operative for aryl difluoromethyl ethers.
Caption: Proposed mechanism for acid-catalyzed cleavage of an aryl difluoromethyl ether.
Q4: Can the difluoromethoxy group be used as a protecting group?
Yes, in certain synthetic contexts, the difluoromethoxy group has been ingeniously employed as a protecting group for phenols. For instance, in the total synthesis of preussochromone D, an aryl difluoromethyl ether was formed to protect a phenolic hydroxyl group from harsh oxidation conditions. The -OCF₂H group was later successfully removed under Lewis acidic conditions to reveal the free phenol for further elaboration.[4][5]
Troubleshooting Guide
Problem 1: I am observing partial or complete cleavage of my aryl difluoromethoxy group during Boc deprotection with standard TFA/DCM conditions.
Why is this happening?
Trifluoroacetic acid (TFA) is a strong acid (pKa ≈ 0.23-0.52) capable of protonating the oxygen of the difluoromethoxy group, leading to its cleavage, especially with prolonged reaction times or at elevated temperatures.[6][7][8] While more stable than a simple methoxy group, the -OCF₂H group is not completely inert to strong acids like TFA. The extent of cleavage can be influenced by the substrate's electronic properties and the specific reaction conditions.
How can I solve this?
The key is to use milder deprotection conditions. Here are some strategies:
Reduce TFA concentration and temperature: Lowering the concentration of TFA and running the reaction at 0 °C can significantly reduce the rate of -OCF₂H cleavage.
Use a milder acid: Replacing TFA with a weaker acid can be effective.
Careful monitoring: Closely monitor the reaction by TLC or LC-MS to stop it as soon as the Boc deprotection is complete.
Table of Recommended Boc Deprotection Conditions to Preserve -OCF₂H:
Reagent/Conditions
Solvent
Temperature
Comments
1-20% TFA in DCM
Dichloromethane (DCM)
0 °C to room temp.
Start with lower concentrations and temperatures. Monitor closely.[7]
TLC Analysis: Look for the appearance of a new, more polar spot corresponding to the phenol byproduct. The phenol will have a lower Rf value than the starting material.
LC-MS Analysis: Monitor the reaction for the disappearance of the starting material's mass peak and the appearance of a new peak corresponding to the mass of the phenol byproduct.
Problem 2: My difluoromethoxy group is being cleaved by a Lewis acid (e.g., BBr₃, AlCl₃) that I am using to cleave another ether or for a Friedel-Crafts reaction.
Why is the -OCF₂H group susceptible to certain Lewis acids?
Strong Lewis acids like boron tribromide (BBr₃) are potent reagents for ether cleavage.[4] The reaction is initiated by the coordination of the Lewis acid to the ether oxygen, which activates the C-O bond for cleavage. The electron-withdrawing fluorine atoms in the -OCF₂H group make the oxygen a weaker Lewis base compared to a methoxy group, but strong Lewis acids can still coordinate and effect cleavage.
What are some alternative Lewis acids or reaction conditions I can try?
The reactivity of Lewis acids varies. If you are experiencing cleavage of the -OCF₂H group, consider using a milder Lewis acid or modifying the reaction conditions.
Table of Lewis Acids and Their General Reactivity in Ether Cleavage:
Lewis Acid
General Reactivity
Comments
BBr₃
Very Strong
Highly effective for ether cleavage, but may lack selectivity.
BCl₃
Strong
Generally less reactive than BBr₃.
AlCl₃
Strong
Often used in Friedel-Crafts reactions; can cleave ethers.
FeCl₃
Moderate
Can be a milder alternative for some transformations.
TiCl₄
Moderate
Reactivity is substrate-dependent.
ZnCl₂
Mild
Generally less effective for ether cleavage.
Is there a way to selectively cleave a methoxy group in the presence of a difluoromethoxy group?
Yes, selective cleavage is often possible by taking advantage of the differential reactivity of the two groups. Since the methoxy group is more basic, it will react preferentially with a stoichiometric amount of a Lewis acid at low temperatures.
Caption: Decision workflow for troubleshooting -OCF₂H group instability.
Experimental Protocols
Protocol 1: Mild Boc Deprotection in the Presence of a Difluoromethoxy Group
This protocol uses a reduced concentration of TFA at 0 °C to minimize the risk of -OCF₂H cleavage.
Reaction Setup: Dissolve the Boc-protected, -OCF₂H-containing substrate in anhydrous dichloromethane (DCM) (approx. 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
Cooling: Cool the solution to 0 °C in an ice bath.
Reagent Addition: Slowly add a pre-chilled solution of 10-20% TFA in DCM to the stirred solution.
Reaction Monitoring: Monitor the reaction progress every 15-30 minutes by TLC or LC-MS.
Work-up: Once the starting material is consumed, quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Extraction: Extract the aqueous layer with DCM (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.
Protocol 2: Selective Cleavage of a Methoxy Ether in the Presence of a Difluoromethoxy Group using BBr₃
This protocol relies on the higher reactivity of the methoxy group towards BBr₃ at low temperatures.
Reaction Setup: Dissolve the substrate containing both -OCH₃ and -OCF₂H groups in anhydrous DCM (approx. 0.1 M) under an inert atmosphere (e.g., argon or nitrogen).
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Reagent Addition: Slowly add a solution of BBr₃ (1.0-1.2 equivalents) in DCM to the stirred reaction mixture.
Reaction: Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to 0 °C over another 1-2 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the appearance of the desired mono-deprotected product.
Quenching: Carefully quench the reaction at 0 °C by the slow addition of methanol, followed by water.
Extraction and Purification: Allow the mixture to warm to room temperature and extract with DCM. Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography.
1.2 Deprotection: The Concept of Orthogonal Sets. (n.d.).
Amino Acid-Protecting Groups. (2019).
Divergent Generation of the Difluoroalkyl Radical and Difluorocarbene via Selective Cleavage of C−S Bonds of the Sulfox- CF2SO2Ph Reagent. (2024). Organic Letters.
Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing). (2021). Chemical Society Reviews.
Amino Acid-Protecting Groups - SciSpace. (n.d.).
Visible Light-Mediated Selective C—F Bond Cleavage of Trifluoromethyl Groups and Its Application in Synthesizing gem -Difluoro-Containing Compounds | Request PDF - ResearchG
2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group The versatility of the Fmoc group is given by its easy cleavage u. (n.d.).
The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach | Journal of the American Chemical Society. (2018). Journal of the American Chemical Society.
Acid-labile protecting groups for the synthesis of lipidated peptides - PubMed. (2001). Chemistry.
Protecting group - Wikipedia. (n.d.).
Recent Advances in Difluoromethylation Reaction - ResearchG
Comparative investigation of the cleavage step in the synthesis of model peptide resins: implications for Nalpha-9-fluorenylmethyloxycarbonyl-solid phase peptide synthesis - PubMed. (2007).
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC. (2024).
Late-Stage Conversion of a Metabolically Labile Aryl Methyl Ether-Containing Natural Product to Fluoroalkyl Analogs - NIH. (2021).
Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. (n.d.).
Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. (2021).
Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich. (n.d.).
a) Properties of OCF3‐ and OCF2H‐containing compounds. b) Marketed...
Thermal Cleavage of the Fmoc Protection Group - CHIMIA. (n.d.).
Lewis acid-catalyzed tri- and difluoromethyl
Selective Single C(sp 3 )
The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach - PubMed. (2018). Journal of the American Chemical Society.
Minimizing side reactions during 2-[4-(Difluoromethoxy)phenyl]ethanamine purification
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of 2-[4-(difluoromethoxy)phenyl]ethanamine. This resource is designed for researchers, medicinal chemists, and...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 2-[4-(difluoromethoxy)phenyl]ethanamine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important fluorinated building block. The unique properties imparted by the difluoromethoxy group, such as enhanced metabolic stability and modulated lipophilicity, make this compound a valuable intermediate in drug discovery.[1]
However, its synthesis, most commonly via reductive amination of 4-(difluoromethoxy)phenylacetaldehyde, can introduce a specific set of impurities.[2][3] Successful purification is not merely a matter of following a generic protocol; it requires a deep understanding of the potential side reactions and how to strategically remove the resulting byproducts. This guide provides troubleshooting solutions and detailed protocols to help you achieve high purity and yield.
Troubleshooting Guide: Diagnosing and Solving Purity Issues
This section addresses the most common challenges encountered during the purification of 2-[4-(difluoromethoxy)phenyl]ethanamine in a direct question-and-answer format.
Q1: My isolated product is a yellow or brown oil, but I expected a colorless liquid. What is the cause and how can I fix it?
A: This discoloration is almost certainly due to impurities derived from the starting material, 4-(difluoromethoxy)phenylacetaldehyde. Phenylacetaldehyde and its derivatives are notoriously unstable and prone to self-condensation (aldol reactions) and polymerization, especially when heated or under basic/acidic conditions, forming colored, high-molecular-weight species.[4][5]
Causality: The aldehyde functional group is highly reactive. Even trace amounts of unreacted aldehyde in your crude product can degrade over time, during concentration, or on a chromatography column, leading to the observed discoloration.
Preventative & Corrective Actions:
Optimize the Reaction: Ensure the reductive amination goes to completion to consume as much of the aldehyde as possible. Monitor by TLC or LC-MS.
Pre-Purification Quenching: Before beginning your main purification, treat the crude reaction mixture with a sodium bisulfite wash. This will form a water-soluble adduct with the residual aldehyde, allowing it to be easily removed in the aqueous phase.
Avoid High Temperatures: Concentrate your product solutions at the lowest practical temperature using a rotary evaporator to minimize thermal degradation of any residual aldehyde.
Q2: My LC-MS and NMR data show a significant impurity with a molecular weight corresponding to the addition of a 4-(difluoromethoxy)phenylethyl group to my product. What is this side reaction?
A: You are observing the classic N-alkylation side product, which results in the formation of a secondary amine: N-(2-[4-(difluoromethoxy)phenyl]ethyl)-2-[4-(difluoromethoxy)phenyl]ethanamine.
Causality: The desired product, a primary amine, is itself a nucleophile. After its formation, it can compete with the initial amine source (e.g., ammonia) to react with another molecule of the 4-(difluoromethoxy)phenylacetaldehyde starting material.[6][7] This forms a new imine, which is then reduced to the secondary amine byproduct. This issue is a common challenge in primary amine synthesis.[8][9]
Preventative & Corrective Actions:
Molar Ratio Control: During the synthesis, use a significant excess of the ammonia source (e.g., ammonium acetate, or ammonia in methanol). This statistically favors the reaction of the aldehyde with the intended nitrogen source over the newly formed primary amine product.
Careful Chromatography: This secondary amine can often be separated by flash column chromatography. Due to the increased steric bulk and different polarity, it should have a different retention factor (Rf) than your primary amine product. The separation can be challenging, so a shallow gradient and careful fraction collection are key.
pH-Dependent Extraction: While difficult, a multi-step liquid-liquid extraction at carefully controlled pH values may help, as the pKa values of the primary and secondary amines will differ slightly.[10]
Q3: My IR spectrum shows a persistent peak around 1640-1690 cm⁻¹, and my NMR has unexpected aromatic signals. What is this impurity?
A: This indicates the presence of the unreduced imine (Schiff base) intermediate. The C=N double bond of the imine is responsible for the IR absorption in that region.[11][12]
Causality: This impurity arises from an incomplete reduction step. The imine is formed successfully from the aldehyde and amine, but the reducing agent fails to convert it completely to the final primary amine. This can be due to insufficient reducing agent, deactivated reagent, or non-optimal reaction conditions.[13]
Preventative & Corrective Actions:
Verify Reagent Activity: Ensure your reducing agent (e.g., NaBH₄, NaBH(OAc)₃) is fresh and has been stored properly.
Optimize Reduction Conditions: The reduction of imines is often most effective under slightly acidic conditions (pH ~5), which favors the formation of the more reactive protonated iminium ion.[14][15] Ensure your reaction pH is controlled.
Re-treat the Crude Product: If the imine is detected after workup, the most effective solution is often to re-subject the crude material to the reduction conditions (e.g., dissolve in a suitable solvent like methanol, add more reducing agent, and stir until completion). Hydrolyzing the imine with acid is also possible, but this simply regenerates the problematic aldehyde starting material.[14]
Q4: I've identified an impurity that is the alcohol corresponding to my starting aldehyde, 2-[4-(difluoromethoxy)phenyl]ethanol. How did this form?
A: This byproduct forms when the reducing agent directly reduces the carbonyl group of the starting aldehyde instead of the imine intermediate.
Causality: This is an issue of chemoselectivity. Some hydride reagents, like sodium borohydride (NaBH₄), can reduce both aldehydes and imines. If the rate of aldehyde reduction is competitive with the rate of imine formation and subsequent reduction, the alcohol byproduct will form.[16]
Preventative & Corrective Actions:
Use a Selective Reducing Agent: The preferred reagent for reductive amination is often sodium triacetoxyborohydride (NaBH(OAc)₃). It is a milder reducing agent that is particularly effective at reducing the protonated iminium ion intermediate while being significantly less reactive towards the aldehyde or ketone starting material.[2][15] This greatly minimizes or eliminates the formation of the alcohol byproduct.
One-Pot, Two-Step Procedure: Allow the aldehyde and amine to stir for a period (e.g., 1-2 hours) to ensure imine formation reaches equilibrium before adding the reducing agent.[7]
Frequently Asked Questions (FAQs)
Q: What is the recommended general strategy for purifying crude 2-[4-(difluoromethoxy)phenyl]ethanamine?
A: A robust, two-stage strategy is recommended:
Acid-Base Liquid-Liquid Extraction: First, perform an aqueous workup. Dissolve the crude material in a non-polar organic solvent (e.g., dichloromethane or ethyl acetate). Wash with a dilute acid (e.g., 1M HCl). Your amine product will become protonated (R-NH₃⁺Cl⁻) and move into the aqueous layer, leaving non-basic impurities behind in the organic layer. Then, separate the aqueous layer, basify it with a strong base (e.g., 2M NaOH) to a pH > 12, and extract your free amine back into an organic solvent. This is a highly effective first-pass purification.[17]
Flash Column Chromatography: The product from the extraction should then be purified by flash chromatography on silica gel to remove closely related impurities like the secondary amine byproduct.
Q: My amine product streaks badly during silica gel chromatography. How can I get clean separation?
A: This is a very common problem. The free amine, being basic, interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel, leading to poor peak shape and streaking. To solve this, you must neutralize these acidic sites by adding a basic modifier to your eluent system. A common and effective choice is to add 0.5-1% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) to your mobile phase (e.g., ethyl acetate/hexanes).
Q: How stable is the difluoromethoxy (-OCF₂H) group during purification? Can it be cleaved by acid or base?
A: The difluoromethoxy group is generally considered to be robust and stable under the standard acidic and basic conditions used for aqueous workups and chromatography.[18] Its stability is significantly greater than that of a standard methoxy group, which is one of the reasons for its use in medicinal chemistry.[1] You should not expect cleavage of this group under typical purification protocols.
Q: What analytical techniques are essential for confirming the purity and identity of my final product?
A: A combination of techniques is required for unambiguous confirmation:
¹H NMR: To confirm the overall structure and check for proton-containing impurities.
¹⁹F NMR: This is critical. It will give you a clear signal for the -OCF₂H group and is extremely sensitive for detecting any fluorine-containing impurities.
LC-MS: Ideal for assessing purity (as % area under the curve) and confirming the molecular weight via the parent ion (M+H)⁺.
GC-MS: Can also be used for purity assessment and to identify volatile impurities. Derivatization may be necessary to improve peak shape.[19]
Protocols & Data
Protocol 1: Post-Synthesis Acid-Base Extraction
This protocol assumes your reaction was performed in an organic solvent.
Quench Reaction: Cool the reaction mixture to room temperature. If a borohydride reagent was used, slowly add water or 1M HCl to quench any excess reagent until gas evolution ceases.
Dilute: Dilute the mixture with an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (aq) three times. Combine the aqueous layers. The desired primary amine is now protonated and in the aqueous phase.
Basify: Cool the combined acidic aqueous layers in an ice bath. Slowly add 4M NaOH (aq) with stirring until the pH is >12 (confirm with pH paper). This deprotonates the amine, returning it to the freebase form.
Back Extraction: Extract the basified aqueous layer three times with DCM or EtOAc.
Dry and Concentrate: Combine the organic layers from the back extraction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude, but significantly purified, amine.
Table 1: Common Impurities and Analytical Signatures
Impurity Name
Structure Description
Mass Spec Signature (ESI+)
Key ¹H NMR Signals
4-(Difluoromethoxy)phenylacetaldehyde
Aldehyde starting material
[M+H]⁺, [M+Na]⁺
Singlet or triplet for -CHO proton (~9.7 ppm)
N-Alkylated Secondary Amine
Dimer-like structure
[M_product + 154 + H]⁺
Complex overlapping signals in aromatic and aliphatic regions
Imine Intermediate
C=N bond instead of C-N
[M_product - 1 + H]⁺
Imine proton signal (-CH=N-) often in the 8.0-8.5 ppm range
2-[4-(Difluoromethoxy)phenyl]ethanol
Alcohol from aldehyde reduction
[M+H]⁺, [M+Na]⁺
Characteristic -CH₂OH signals; broad -OH singlet
Visual Guides & Workflows
Diagram 1: Troubleshooting Workflow for Purification
This diagram provides a logical path to diagnose issues with your purified product.
Caption: A decision tree for troubleshooting common purification issues.
Diagram 2: Key Reaction Pathways
This diagram illustrates the desired reaction alongside the main competing side reactions.
Caption: Desired vs. undesired pathways in the synthesis.
References
The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions.Organic Chemistry Frontiers (RSC Publishing).
The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.Benchchem.
Method for stabilizing and purifying phenylacetaldehyde.Google Patents (US2649462A).
Phenylacetaldehyde | High-Purity Research Chemical.Benchchem.
Amine alkylation.Wikipedia.
Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.RSC Advances (RSC Publishing).
A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture.ResearchGate.
Efficient synthesis of secondary amines by selective alkylation of primary amines.Google Patents (US6423871B1).
19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation.Organic Chemistry, LibreTexts.
Process for the purification of amines.Google Patents (US3337630A).
Imines - Properties, Formation, Reactions, and Mechanisms.Master Organic Chemistry.
Experimental procedure for N-alkylation of primary amines.Benchchem.
21.4. Imine formation.Organic Chemistry II - Lumen Learning.
Reaction with Primary Amines to form Imines.Chemistry LibreTexts.
Reductive Amination.WordPress.
Reductive Amination, and How It Works.Master Organic Chemistry.
Amine synthesis by reductive amination (reductive alkylation).Organic Chemistry Portal.
Identification of 4-substituted 2-(4-x-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25X-NBOMe) and analogues by gas chromatography–mass spectrometry analysis of heptafluorobutyric anhydride (HFBA) derivatives.ResearchGate.
Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride.AIR Unimi.
Technical Support Center: Purification of 2-[4-(Difluoromethoxy)phenyl]ethanamine
Welcome to the technical support center for the purification of 2-[4-(Difluoromethoxy)phenyl]ethanamine. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter cha...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 2-[4-(Difluoromethoxy)phenyl]ethanamine. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating this valuable amine intermediate in high purity. The following troubleshooting guides and FAQs are structured to address specific, practical issues faced in the laboratory, providing not only step-by-step protocols but also the underlying chemical principles to empower your experimental design.
Q1: What are the typical impurities I should expect in my crude 2-[4-(Difluoromethoxy)phenyl]ethanamine, and where do they come from?
A1: Understanding the impurity profile is the first step toward designing an effective purification strategy. When 2-[4-(Difluoromethoxy)phenyl]ethanamine is synthesized via reductive amination of 4-(difluoromethoxy)phenylacetone with ammonia, several characteristic side-products can form.
Causality: The reaction environment contains a ketone, an amine (both product and reagent), and a reducing agent. These components can react in unintended ways, leading to predictable impurities.
Over-alkylation: The desired primary amine product is nucleophilic and can react with another molecule of the starting ketone to form an imine, which is then reduced to a secondary amine. This is one of the most common and challenging impurities to remove.[1]
Ketone Reduction: The reducing agent, particularly a strong one like sodium borohydride, can directly reduce the starting ketone (4-(difluoromethoxy)phenylacetone) to its corresponding alcohol (1-[4-(difluoromethoxy)phenyl]propan-2-ol) before it has a chance to form the imine.[1]
Unreacted Starting Material: Incomplete conversion will leave residual 4-(difluoromethoxy)phenylacetone in the crude mixture.
These common impurities are summarized in the table below.
Q2: I'm performing an acid-base extraction to purify my amine, but my yield is very low. What are the common pitfalls?
A2: Acid-base extraction is the cornerstone of amine purification, but its success hinges on careful pH control and proper technique. This method leverages the basicity of the amine to move it between an organic phase and an aqueous phase, leaving neutral impurities (like the ketone and alcohol byproducts) behind.[2][3][4] Low yield is a common but correctable issue.
Causality: The amine (R-NH₂) is soluble in organic solvents. When an aqueous acid (like HCl) is added, the amine is protonated to form an ammonium salt (R-NH₃⁺Cl⁻). This salt is ionic and therefore soluble in the aqueous layer.[3] To recover the amine, the aqueous layer is isolated and a base (like NaOH) is added to deprotonate the ammonium salt, regenerating the water-insoluble free amine which can be extracted back into an organic solvent.
Troubleshooting Common Issues:
Issue
Cause
Solution
Poor Extraction into Aqueous Acid
The pH of the aqueous layer is not sufficiently acidic to fully protonate the amine.
Use a pH meter or pH paper to ensure the aqueous layer is at pH 1-2 after mixing. Add more acid if necessary.
Product Loss During Neutral Wash
Washing the organic layer containing neutral impurities with a neutral or slightly basic solution before the acid extraction step can partition some of the desired amine into the wash.
Proceed directly to the acidic extraction after the initial workup. Neutral washes are best performed on the final, isolated product.
Incomplete Back-Extraction
The pH of the aqueous layer was not made sufficiently basic to deprotonate the ammonium salt back to the free amine.
Ensure the aqueous layer reaches pH 12-14 by adding a strong base like 2M NaOH. Verify with a pH meter.[2]
Emulsion Formation
Vigorous shaking, especially with chlorinated solvents, can create a stable emulsion at the interface, trapping the product.
Use gentle, repeated inversions of the separatory funnel instead of vigorous shaking. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.
Insufficient Extraction Cycles
A single extraction may not be sufficient to transfer all the material between phases.
Perform at least 2-3 extractions for each step (acid wash and final product extraction) to ensure quantitative transfer.
Below is a DOT diagram illustrating the ideal workflow for an acid-base extraction.
Caption: Acid-Base Extraction Workflow for Amine Purification.
Q3: My purified amine oil won't solidify or crystallize. What's the best way to obtain a solid, handleable product?
A3: Many free-base phenethylamines are oils or low-melting solids at room temperature, making them difficult to handle and weigh accurately. The most reliable method to obtain a stable, crystalline solid is to convert the amine to its hydrochloride (HCl) salt.
Causality: The formation of an ionic salt introduces strong intermolecular forces (ion-ion interactions) that favor the formation of a stable crystal lattice. Amine hydrochlorides are generally crystalline, non-hygroscopic solids with sharp melting points, making them ideal for storage and further use.[5][6]
Dissolution: Dissolve the purified free-base amine oil in a minimal amount of a suitable anhydrous solvent. Anhydrous diethyl ether or ethyl acetate are excellent choices.
Acidification: While stirring, slowly add a solution of HCl in a compatible solvent. A commercially available solution of 2M HCl in diethyl ether is ideal. Add the HCl solution dropwise until no further white precipitate is formed. A slight excess is acceptable. You can monitor the precipitation and test the pH of the solution by spotting a small amount on wet pH paper; it should be acidic.
Isolation: Collect the resulting white solid by vacuum filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any excess HCl and soluble impurities.
Drying: Dry the salt under high vacuum to remove all residual solvent.
Recrystallization (for highest purity):
Place the crude HCl salt in a flask.
Add a suitable solvent (see table below) in small portions and heat the mixture to boiling until all the solid dissolves. Use the minimum amount of hot solvent necessary.[7]
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal yield.
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Recommended Recrystallization Solvents
Comments
Isopropanol (IPA)
Often the solvent of choice. Provides good solubility when hot and poor solubility when cold for many amine hydrochlorides.[7]
Ethanol (EtOH)
Can also be effective, but some salts may have higher solubility in cold ethanol, potentially reducing yield.[7]
Isopropanol / Diethyl Ether
A solvent/anti-solvent system. Dissolve the salt in minimal hot IPA, then slowly add ether until the solution becomes faintly cloudy. Reheat to clarify and then cool slowly.
Methanol / Ethyl Acetate
Similar to the IPA/ether system, using methanol as the primary solvent and ethyl acetate as the anti-solvent.
Q4: When should I use column chromatography, and what is a good starting point for conditions?
A4: While methods like extraction and crystallization are excellent for bulk purification, flash column chromatography is the method of choice for achieving the highest purity (>99%) or for separating impurities with very similar chemical properties. [8][9]
Decision Tree for Choosing a Purification Method:
Caption: Decision tree for selecting a purification method.
Stationary Phase: Standard silica gel (SiO₂).
Mobile Phase (Eluent): Amines tend to streak on silica due to strong interaction with acidic silanol groups. To mitigate this, a small amount of a basic modifier must be added to the eluent.
Recommended System: A gradient of 0% to 10% Methanol in Dichloromethane (DCM).
Basic Modifier: Add 0.5% - 1% triethylamine (NEt₃) or ammonium hydroxide (NH₄OH) to the mobile phase mixture.
Detection: UV visualization at 254 nm. The phenyl ring in your compound will be UV active.
Procedure:
Dissolve the crude amine in a minimal amount of the initial eluent (e.g., DCM with 1% NEt₃).
Load the solution onto a pre-packed silica gel column.
Begin elution with a low polarity solvent system (e.g., 1-2% MeOH in DCM + modifier).
Gradually increase the polarity by increasing the percentage of methanol.
The less polar impurities will elute first, followed by your desired primary amine. More polar impurities (like the secondary amine) will elute later.
Combine the pure fractions and remove the solvent under reduced pressure.
References
Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. (2025). ResearchGate. Available at: [Link]
A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives. American Chemical Society. Available at: [Link]
Trichloroacetic acid fueled practical amine purifications. (2022). Beilstein Journal of Organic Chemistry. Available at: [Link]
Acid-Base Extraction. (2022). Chemistry LibreTexts. Available at: [Link]
Acid–base extraction. Wikipedia. Available at: [Link]
Trichloroacetic acid fueled practical amine purifications. (2022). National Institutes of Health. Available at: [Link]
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]
Recrystallization and Acid/Base Extraction - The Basics. Rhodium.ws. Available at: [Link]
Overcoming hygroscopic nature of 2-[4-(Difluoromethoxy)phenyl]ethanamine salts
Topic: 2-[4-(Difluoromethoxy)phenyl]ethanamine Salts Welcome to the Advanced Synthesis & Formulation Support Hub. Ticket ID: #HYGRO-83765 Status: Open Assigned Specialist: Senior Application Scientist, Solid State Chemis...
Welcome to the Advanced Synthesis & Formulation Support Hub.Ticket ID: #HYGRO-83765
Status: Open
Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division
Executive Summary
The hygroscopic nature of 2-[4-(Difluoromethoxy)phenyl]ethanamine (and its salts, particularly the hydrochloride) is a common challenge driven by the high hydration energy of the amine cation versus its crystal lattice energy. While the difluoromethoxy group (
) adds lipophilicity, the primary amine tail () creates a high propensity for hydrogen bonding with atmospheric water.
This guide provides a root-cause analysis and three tiers of intervention: Diagnostic , Chemical Engineering (Salt Selection) , and Process Engineering .
Module 1: Diagnostic & Assessment
Is your material truly hygroscopic, or is it deliquescent?
Before altering your synthetic route, you must quantify the water sorption profile. We use Dynamic Vapor Sorption (DVS) as the gold standard.
Standard Operating Procedure: DVS Characterization
Objective: Determine the Critical Relative Humidity (CRH) where the salt lattice collapses.
Sample Prep: Load 10–20 mg of the amine salt into the quartz pan.
Drying Cycle: Equilibrate at 0% RH (25°C) for 6 hours to establish dry mass (
Module 2: Chemical Engineering (The Core Solution)
The most effective fix is changing the counter-ion.
The hydrochloride (HCl) salt is often the default choice, but for phenethylamines, the chloride ion's high charge density often leads to hygroscopic channels in the crystal lattice. We recommend a Salt Screening Protocol targeting anions with lower hydration energy and higher lattice stability.
Recommended Counter-ions for Screening
Based on the pKa of phenethylamines (~9.5) and the electron-withdrawing nature of the
group:
Fumarate (1:1 or 2:1): High Success Rate. The planar, symmetric structure of fumaric acid often packs tightly, excluding water.
Tosylate (p-Toluenesulfonate): Adds significant lipophilicity, shielding the amine headgroup from moisture.
Succinate: Good alternative if fumarate is too insoluble.
Protocol: Parallel Salt Screening
Reagents: Free base of 2-[4-(Difluoromethoxy)phenyl]ethanamine dissolved in Ethanol/IPA (100 mg/mL).
Workflow:
Stoichiometry: Add acid solutions (1.05 eq) to the amine solution.
Crystallization:
Slow Evaporation:[1] Allow solvent to evaporate at RT.
Anti-solvent: If no solid forms, add MTBE or Heptane dropwise.
Harvest: Filter and dry under vacuum (
) for 24h.
Stress Test: Expose solids to 75% RH (saturated NaCl chamber) for 48h.
Visualizing the Salt Selection Logic
The following diagram illustrates the decision pathway for selecting the optimal salt form based on pKa and hygroscopicity data.
Figure 1: Decision tree for salt selection strategies targeting reduced hygroscopicity.
Module 3: Process Engineering (Handling & Storage)
If you must use the hygroscopic salt (e.g., for regulatory reasons), you must engineer the environment.
Troubleshooting Guide: Handling Protocols
Issue
Root Cause
Engineering Solution
Caking/Clumping
Surface moisture creates liquid bridges between particles.
Sieving & Desiccants: Pass material through a #40 mesh sieve immediately before use. Store with silica gel or molecular sieves (4Å).
Weighing Errors
Material absorbs water during weighing on the balance.
Static Elimination: Use an ionizing bar. Weigh in a closed vessel or a glove box with purge.
NMR Shift Drifts
Water in the salt exchanges protons, shifting peaks.
Solvent Choice: Use DMSO- (hygroscopic but suppresses exchange) or add a drying agent () to the NMR tube if the salt permits.
Frequently Asked Questions (FAQs)
Q1: Why is my HCl salt turning into an oil?A: You are likely witnessing deliquescence . The critical relative humidity (CRH) of your HCl salt is lower than your lab's ambient humidity.
Immediate Fix: Re-dissolve in methanol, dry with
, and rotovap. Store immediately in a desiccator.
Long-term Fix: Switch to a Tosylate or Fumarate salt.
Q2: Can I just dry the salt in an oven to fix it?A: Drying removes the water, but it does not fix the affinity for water. As soon as you open the oven, it will re-absorb moisture (hysteresis). Furthermore, if your salt formed a hydrate (water incorporated into the crystal lattice), heating might collapse the crystal structure, making it amorphous and more hygroscopic.
Q3: How does the difluoromethoxy group affect salt selection?A: The
group is lipophilic but also acts as a weak hydrogen bond acceptor. It generally improves stability compared to a methoxy group (), but it is not enough to counteract the hygroscopicity of a primary amine HCl salt. You need a bulky counter-ion to "mask" the amine.
References
Stahl, P. H., & Wermuth, C. G.[2][3][4][5] (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[5] (The definitive guide on salt selection parameters).
Bastin, R. J., et al. (2000).[6] "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435. (Methodology for salt screening).
European Pharmacopoeia. (2020). 5.11. Characters Section in Monographs. (Regulatory definitions of hygroscopicity).
A Comparative Guide to the Spectroscopic Characterization of 2-[4-(Difluoromethoxy)phenyl]ethanamine
Abstract This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-[4-(difluoromethoxy)phenyl]ethanamine, a key intermediate in pharmaceutical research. We will dissect the spectrum, assigning each resonance b...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-[4-(difluoromethoxy)phenyl]ethanamine, a key intermediate in pharmaceutical research. We will dissect the spectrum, assigning each resonance based on chemical shift, multiplicity, and coupling constants, with a particular focus on the influence of the difluoromethoxy substituent. This guide further contextualizes the utility of ¹H NMR by comparing its data with that of the parent compound, phenethylamine, and by evaluating alternative analytical techniques such as ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry. Detailed experimental protocols are provided to ensure reproducible and high-quality data acquisition, establishing a benchmark for the comprehensive characterization of this and similar fluorinated molecules.
Introduction: The Analytical Challenge of Fluorinated Phenethylamines
2-[4-(Difluoromethoxy)phenyl]ethanamine is a substituted phenethylamine derivative. The incorporation of fluorine, and specifically the difluoromethoxy (-OCHF₂) group, into organic molecules can profoundly alter their physicochemical and pharmacological properties, including metabolic stability and binding affinity. Consequently, unambiguous structural confirmation and purity assessment are critical milestones in the drug development pipeline.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation. This guide offers a definitive interpretation of the ¹H NMR spectrum of the title compound. We will explore the causal factors behind the observed spectral patterns, from the electron-withdrawing nature of the -OCHF₂ group to the complex spin-spin coupling it introduces. By comparing its spectrum to the well-understood spectrum of phenethylamine, we will highlight the specific spectral modifications induced by the fluorinated substituent. Finally, we will position ¹H NMR within a broader analytical workflow, comparing its strengths and limitations against other essential spectroscopic techniques.
¹H NMR Spectrum Interpretation of 2-[4-(Difluoromethoxy)phenyl]ethanamine
Molecular Structure and Proton Environments
The structure of 2-[4-(difluoromethoxy)phenyl]ethanamine features four distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum. The protons are labeled below for clarity.
Figure 1: Molecular structure and proton labeling scheme.
Predicted Peak Assignments and Rationale
The predicted ¹H NMR spectrum is characterized by signals from the ethylamine side chain, the aromatic ring, and the unique difluoromethoxy group.
Difluoromethoxy Proton (Hբ): The single proton on the carbon adjacent to two fluorine atoms is significantly deshielded and experiences strong coupling to them. This results in a characteristic triplet (t) around δ 6.5-7.0 ppm . The multiplicity arises from coupling to two equivalent fluorine nuclei (n+1 rule for I=1/2 nuclei applies, so 2+1=3). The large two-bond H-F coupling constant (²JHF) is typically in the range of 70-80 Hz.
Aromatic Protons (Hₒ and Hₘ): The para-substituted aromatic ring gives rise to a classic AA'BB' system , which often appears as two distinct doublets (d) .
Hₒ (ortho to the ethylamine group): These protons are expected to resonate around δ 7.1-7.3 ppm .
Hₘ (meta to the ethylamine group): These protons, being ortho to the electron-withdrawing -OCHF₂ group, are slightly more deshielded and appear around δ 7.0-7.2 ppm .
The typical coupling constant between ortho protons (³JHH) is 7-9 Hz.
Ethylamine Protons (Hₐ and Hₑ): The two methylene groups of the ethylamine side chain form an ethyl system, appearing as two triplets.
Hₑ (Benzylic -CH₂-): These protons are adjacent to the aromatic ring and are deshielded, resonating at approximately δ 2.7-3.0 ppm (t) . They are split into a triplet by the adjacent Hₐ protons.
Hₐ (-CH₂-N): These protons are adjacent to the nitrogen atom and appear further downfield than a standard alkane but upfield from the benzylic protons, typically around δ 2.9-3.2 ppm (t) .[1] They are split into a triplet by the Hₑ protons.
Amine Protons (Hₙ): The two amine protons (-NH₂) typically appear as a broad singlet (br s) between δ 1.0-3.0 ppm .[1][2] The chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange rates. The signal can be confirmed by its disappearance upon shaking the sample with a drop of D₂O.[1][2]
To understand the electronic impact of the 4-(difluoromethoxy) group, a direct comparison with the ¹H NMR spectrum of the parent molecule, phenethylamine, is instructive.[3][4]
Proton Environment
Phenethylamine (δ, ppm)
2-[4-(Difluoromethoxy)phenyl]ethanamine (δ, ppm)
Δδ (ppm)
Rationale for Change
Aromatic
~7.2-7.3 (multiplet)
7.0 - 7.3 (two doublets)
Minor shift
The -OCHF₂ group is electron-withdrawing, which slightly deshields the aromatic protons. It also simplifies the multiplet into a clearer AA'BB' pattern.
Ar-C H₂-
~2.7-2.9 (t)
2.7 - 3.0 (t)
~ +0.1
Minimal change, as the effect of the para-substituent is attenuated through the ring and C-C bond.
-C H₂-N
~2.9-3.1 (t)
2.9 - 3.2 (t)
~ +0.1
Minimal change, consistent with the remote position from the substituent.
The most significant changes are the introduction of the highly deshielded Hբ triplet and the resolution of the aromatic multiplet into two distinct doublets, providing clear evidence of para-substitution.
Alternative & Complementary Analytical Techniques
While ¹H NMR is powerful, a multi-technique approach is essential for unequivocal characterization.
Figure 2: Integrated analytical workflow for structural elucidation.
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR provides direct information about the carbon skeleton. Key expected signals include the -C HF₂ carbon, which will appear as a triplet due to one-bond ¹³C-¹⁹F coupling (JCF ≈ 240-320 Hz), and the aromatic carbons, which will show smaller long-range C-F couplings.[5][6]
Fluorine-19 (¹⁹F) NMR Spectroscopy
Given the presence of fluorine, ¹⁹F NMR is an exceptionally sensitive and informative technique.[7] For this molecule, a single resonance is expected. This signal will appear as a doublet due to coupling with the single methoxy proton (²JHF ≈ 70-80 Hz), confirming the -OCHF₂ structure.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound (C₉H₁₁F₂NO, MW: 187.19).[8] High-resolution MS (HRMS) can provide the exact mass, confirming the elemental composition. The fragmentation pattern, particularly the benzylic cleavage to give a characteristic ion, further supports the proposed structure.
High-Performance Liquid Chromatography (HPLC)
HPLC, often coupled with a mass spectrometer (HPLC-MS), is the gold standard for assessing the purity of the compound.[9][10] It separates the target molecule from any starting materials, byproducts, or isomers, allowing for accurate quantification.
Technique
Information Provided
Strengths
Limitations for this Molecule
¹H NMR
Proton environment, connectivity, stereochemistry
Excellent structural detail, quantitative
Signal overlap possible, amine exchange broadening
¹³C NMR
Carbon skeleton, chemical environment
Unambiguous carbon count, confirms C-F bonds
Lower sensitivity, longer acquisition times
¹⁹F NMR
Direct detection of fluorine, H-F coupling
Very high sensitivity, simple spectrum
Provides no information on the non-fluorinated parts
Mass Spec.
Molecular weight, elemental formula (HRMS)
Extremely sensitive, confirms molecular formula
Isomers are often indistinguishable, no connectivity data
HPLC-MS
Purity, quantification, isomer separation
Excellent for purity assessment and complex mixtures
Not a primary tool for de novo structure elucidation
Experimental Protocols
Protocol for NMR Sample Preparation
Objective: To prepare a sample suitable for high-resolution NMR analysis.
Weigh approximately 5-10 mg of the compound directly into a clean, dry vial.
Add ~0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ 0.00).
Vortex the sample until the solid is completely dissolved.
Using a pipette, transfer the solution into a 5 mm NMR tube.
Cap the NMR tube securely. The sample is now ready for analysis.
Protocol for ¹H NMR Data Acquisition
Objective: To acquire a standard, high-quality ¹H NMR spectrum.
Instrument: 400 MHz (or higher) NMR Spectrometer.
Parameters:
Pulse Program: Standard single pulse (zg30).
Solvent: CDCl₃.
Temperature: 298 K.
Spectral Width: 20 ppm (-5 to 15 ppm).
Acquisition Time: ~4 seconds.
Relaxation Delay (d1): 1 second.
Number of Scans: 16 (adjust for concentration).
Processing: Apply an exponential window function (line broadening of 0.3 Hz) before Fourier transformation. Phase and baseline correct the spectrum manually. Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.
Conclusion
The ¹H NMR spectrum of 2-[4-(difluoromethoxy)phenyl]ethanamine provides a wealth of structural information that is readily interpretable. The characteristic triplet of the -OCHF₂ proton, the AA'BB' system of the aromatic ring, and the two triplets of the ethylamine side chain create a unique spectral fingerprint. When compared to phenethylamine, the influence of the fluorinated substituent is clear. For absolute analytical certainty, a holistic approach integrating ¹H, ¹³C, and ¹⁹F NMR with mass spectrometry and HPLC is recommended. This guide provides the foundational knowledge and protocols for researchers to confidently characterize this important molecular building block.
References
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis. Retrieved from [Link]
ResearchGate. (2022). The 1 H NMR spectra of a-phenylethylamine (a), calixarene carboxylic... Retrieved from [Link]
SpectraBase. (n.d.). Phenethylamine. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]
The Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]
SpectraBase. (n.d.). Ethylamine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
SpectraBase. (n.d.). Ethylamine. Retrieved from [Link]
Wiley-VCH. (n.d.). Difluoromethyl Phenyl Sulfone as a Selective Difluoromethylene Dianion Equivalent. Retrieved from [Link]
Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]
UW-Madison Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
PhytoBank. (n.d.). 1H NMR Spectrum (PHY0114413). Retrieved from [Link]
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
ResearchGate. (n.d.). Differentiating Positional Isomers of the 2‐(Dimethoxyphenyl)‐ N ‐(2‐(trifluoromethoxy)benzyl)ethanamine Series: A Chromatography‐Mass Spectrometry Approach. Retrieved from [Link]
Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]
University of Alberta. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]
ResearchGate. (2015). Identification of 4-substituted 2-(4-x-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25X-NBOMe) and analogues by gas chromatography–mass spectrometry analysis of heptafluorobutyric anhydride (HFBA) derivatives. Retrieved from [Link]
Haley Aldrich. (n.d.). Overcoming the limitations of current analytical methods. Retrieved from [Link]
Chem Help ASAP. (2022, October 24). calculating & reporting coupling constants. YouTube. Retrieved from [Link]
ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. Retrieved from [Link]
PMC. (2024). PFAS Ghosts: How to identify, evaluate, and exorcise new and existing analytical interference. Retrieved from [Link]
PubChem. (n.d.). 4-(Difluoromethoxy)benzene-1,2-diamine. Retrieved from [Link]
Navigating the Labyrinth of Fragmentation: A Comparative Guide to the Mass Spectrometry of 2-[4-(Difluoromethoxy)phenyl]ethanamine
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providin...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth exploration of the predicted mass spectral fragmentation of 2-[4-(difluoromethoxy)phenyl]ethanamine, a compound of interest in medicinal chemistry. By juxtaposing its fragmentation behavior with that of related structures, we aim to furnish a robust framework for its identification and characterization.
The Rationale Behind Fragmentation: A Dance of Bonds and Charges
The fragmentation of a molecule in a mass spectrometer is not a random event. It is a governed process dictated by the inherent chemical properties of the molecule, including bond strengths, the stability of the resulting fragments (both charged and neutral), and the ionization technique employed. For phenethylamine derivatives like 2-[4-(difluoromethoxy)phenyl]ethanamine, several key fragmentation pathways are anticipated, primarily driven by the presence of the primary amine and the substituted aromatic ring.
Under electron ionization (EI), the initial event is the removal of an electron to form a molecular ion (M+•). This high-energy species then undergoes a series of bond cleavages and rearrangements to yield a characteristic fragmentation pattern. In electrospray ionization (ESI), the molecule is typically protonated to form [M+H]+, and fragmentation is induced through collision-induced dissociation (CID). While the ionization methods differ, the fundamental principles of bond cleavage remain largely consistent, influenced by the same structural features.
Predicted Fragmentation Pattern of 2-[4-(Difluoromethoxy)phenyl]ethanamine
The structure of 2-[4-(difluoromethoxy)phenyl]ethanamine offers several predictable sites of fragmentation. The primary amine, the ethyl bridge, and the substituted phenyl ring all contribute to its unique mass spectral fingerprint.
Key Fragmentation Pathways:
α-Cleavage (C-C bond cleavage adjacent to the nitrogen): This is a hallmark fragmentation for amines.[1][2] For 2-[4-(difluoromethoxy)phenyl]ethanamine, this involves the cleavage of the bond between the α- and β-carbons of the ethyl side chain. This is often a dominant pathway, leading to the formation of a resonance-stabilized imminium ion.
β-Cleavage (C-C bond cleavage at the benzylic position): Cleavage of the bond between the ethyl group and the phenyl ring is also highly probable. This results in the formation of a stable benzylic cation or a tropylium-like ion after rearrangement, which is a common fragmentation pathway for aromatic compounds.[3]
Loss of Neutral Molecules: The loss of small, stable neutral molecules is a common fragmentation event. For phenethylamines, the loss of ammonia (NH3) from the protonated molecular ion is a characteristic process, particularly in ESI-MS.[4][5]
Fragmentation of the Difluoromethoxy Group: The difluoromethoxy substituent on the phenyl ring will also influence the fragmentation pattern. We can anticipate the loss of fluorine-containing radicals or neutral species, such as the loss of a difluoromethyl radical (•CHF2) or the neutral loss of difluorocarbene (:CF2).[3][6]
The interplay of these pathways will generate a unique constellation of fragment ions, allowing for the confident identification of the parent molecule.
A Comparative Analysis: Distinguishing Features in a Crowded Field
To truly appreciate the diagnostic power of the fragmentation pattern of 2-[4-(difluoromethoxy)phenyl]ethanamine, a comparison with structurally similar molecules is essential.
Compound
Key Differentiating Fragmentation
Rationale
Phenethylamine
Absence of fragments related to the difluoromethoxy group.
The unsubstituted phenyl ring will lead to a simpler fragmentation pattern in the higher mass range.
2-(4-Methoxyphenyl)ethanamine
Loss of a methyl radical (•CH3) or formaldehyde (CH2O) from the methoxy group.
The fragmentation of the methoxy group is well-characterized and differs significantly from that of the difluoromethoxy group.
2-(4-Chlorophenyl)ethanamine
Characteristic isotopic pattern for chlorine-containing fragments; loss of a chlorine radical (•Cl).
The presence of chlorine provides a distinct isotopic signature that is absent in the fluorine-containing analogue.
This comparative approach highlights how subtle changes in the molecular structure lead to dramatic differences in the mass spectrum, enabling precise structural assignment.
Experimental Protocols
To acquire high-quality mass spectral data for 2-[4-(difluoromethoxy)phenyl]ethanamine, the following experimental protocols are recommended:
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
Sample Preparation:
Dissolve the analyte in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
Inject a 1 µL aliquot into the GC-MS system.
GC Conditions:
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
Inlet Temperature: 250 °C.
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Ion Source Temperature: 230 °C.
Mass Range: m/z 40-400.
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
Sample Preparation:
Dissolve the analyte in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10 µg/mL.
Filter the sample through a 0.22 µm syringe filter.
LC Conditions:
Column: A C18 reverse-phase column.
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain comprehensive fragmentation information.
Visualizing the Fragmentation Cascade
To further elucidate the predicted fragmentation pathways, the following diagrams provide a visual representation of the key bond cleavages and resulting fragment ions.
Caption: Predicted Electron Ionization (EI) fragmentation pathway.
Caption: Predicted ESI fragmentation of the protonated molecule.
Summary of Predicted Key Fragment Ions
Ionization
Precursor Ion (m/z)
Key Fragment Ion (m/z)
Proposed Structure/Loss
EI
187 (M+•)
157
[C8H7F2O]+ (Benzylic cation)
136
[C8H7FO]+ (Loss of F from benzylic cation)
30
[CH4N]+ (Imminium ion)
ESI
188 ([M+H]+)
171
[C10H12F2O]+ (Loss of NH3)
157
[C8H7F2O]+ (Benzylic cation)
Conclusion
The predictable and informative fragmentation pattern of 2-[4-(difluoromethoxy)phenyl]ethanamine provides a powerful tool for its unambiguous identification. By understanding the fundamental principles of mass spectrometry and comparing the predicted fragmentation with that of related compounds, researchers can confidently characterize this molecule in complex matrices. The methodologies and predictive data presented in this guide serve as a valuable resource for scientists engaged in drug discovery and development, facilitating more efficient and accurate structural elucidation.
References
In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters.
Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ioniz
The High-Resolution Mass Spectral Fragmentation Pathways of Primary Arom
Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry.
ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY.
(PDF)
GCMS Section 6.15 - Whitman People.
Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene - Benchchem.
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP d
Mass Spectrometry - Fragmentation P
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and n
Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups - Fluorine Notes.
An In-Depth Technical Guide to the FTIR Characteristic Peaks of 2-[4-(Difluoromethoxy)phenyl]ethanamine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 2-[4-(difluoromethoxy)phenyl]ethanamine, a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 2-[4-(difluoromethoxy)phenyl]ethanamine, a vital building block in medicinal chemistry. The incorporation of the difluoromethoxy group (-OCHF₂) is a key strategy in drug design to modulate properties like metabolic stability and lipophilicity. Therefore, robust analytical methods to confirm its successful incorporation and the overall molecular structure are paramount.
FTIR spectroscopy offers a rapid, non-destructive, and highly specific method for identifying functional groups, making it an indispensable tool for structural elucidation and quality control. This document moves beyond a simple listing of peaks to explain the rationale behind the expected spectral features, comparing them to the well-understood spectrum of the parent compound, 2-phenylethanamine, to highlight the specific influence of the difluoromethoxy substituent.
Part 1: Predicted FTIR Spectrum of 2-[4-(Difluoromethoxy)phenyl]ethanamine
An FTIR spectrum provides a unique molecular fingerprint based on the vibrational frequencies of a molecule's chemical bonds.[1] The spectrum of 2-[4-(difluoromethoxy)phenyl]ethanamine can be systematically interpreted by dissecting the molecule into its constituent functional groups.
Key Vibrational Regions and Predicted Peaks:
N-H Vibrations (Primary Amine)
~3400-3250 cm⁻¹ (Stretching): As a primary amine (R-NH₂), the molecule will exhibit two distinct, sharp to medium-intensity peaks in this region.[2] These correspond to the asymmetric and symmetric N-H stretching vibrations. The presence of two peaks is a definitive indicator of the -NH₂ group.
~1650-1580 cm⁻¹ (Bending): A moderate to strong absorption band is expected in this range due to the N-H scissoring (bending) vibration. This peak can sometimes overlap with aromatic C=C stretching bands.
C-H Vibrations (Aromatic and Aliphatic)
~3100-3000 cm⁻¹ (Aromatic C-H Stretch): Weak to medium, sharp peaks appearing just above 3000 cm⁻¹ are characteristic of C-H bonds on the benzene ring.[3]
~3000-2850 cm⁻¹ (Aliphatic C-H Stretch): Multiple peaks of medium to strong intensity will be present just below 3000 cm⁻¹, arising from the asymmetric and symmetric stretching of the -CH₂- groups in the ethylamine side chain.[4]
~2900-2800 cm⁻¹ (Difluoromethoxy C-H Stretch): A distinct, though potentially weaker, C-H stretching band is expected for the hydrogen on the difluoromethoxy group (O-CHF₂).
Aromatic Ring and Substitution Pattern
~1600-1450 cm⁻¹ (C=C Stretch): The benzene ring will produce several sharp, moderate-intensity peaks in this region due to carbon-carbon stretching vibrations within the ring.[3] Two of the most common are found near 1600 cm⁻¹ and 1500 cm⁻¹.
~860-810 cm⁻¹ (C-H Out-of-Plane Bend): The para (1,4-) substitution pattern on the benzene ring gives rise to a strong, characteristic C-H "oop" (out-of-plane) bending vibration in this specific range.[5] The presence of a strong peak here is a powerful indicator of the intended isomer.
The Difluoromethoxy Signature (C-F and C-O Vibrations)
~1250-1050 cm⁻¹ (C-F and C-O Stretch): This region is critical for confirming the presence of the difluoromethoxy group. It will be dominated by very strong and broad absorption bands. These arise from the highly polar C-F bonds and the Ar-O-C ether linkage. Phenyl alkyl ethers typically show two strong absorbances for C-O stretching at approximately 1250 cm⁻¹ and 1050 cm⁻¹.[6] The C-F stretching vibrations in fluorinated ethers also occur in this range, leading to intense, complex absorption patterns that are often the most prominent feature of the entire spectrum.
C-N Vibrations
~1335-1250 cm⁻¹ (Aromatic C-N Stretch): The stretching vibration of the bond between the aromatic ring and the ethylamine side chain (Ar-C) is expected here, but the C-N stretch of the amine itself is more diagnostic. For an aromatic amine derivative, the C-N stretch is typically strong and appears in the 1335-1250 cm⁻¹ region.
Part 2: Comparative Spectral Analysis
To fully appreciate the spectral features of the target molecule, it is instructive to compare its predicted spectrum with that of its parent compound, 2-phenylethanamine.
Baseline Comparison: 2-Phenylethanamine
2-Phenylethanamine provides the foundational spectrum of the ethylamine-substituted benzene ring. Its key features include:
Monosubstituted ring C-H out-of-plane bending bands (~750 and 700 cm⁻¹)
The primary difference in the spectrum of 2-[4-(difluoromethoxy)phenyl]ethanamine will be the disappearance of the monosubstituted bending pattern and the appearance of a strong p-substituted band around 810-860 cm⁻¹. Most significantly, the "fingerprint" region below 1300 cm⁻¹ will be dramatically altered by the introduction of the intense C-F and C-O stretching vibrations from the difluoromethoxy group.
Part 3: Experimental Protocol for FTIR Analysis
The following protocol describes a robust and common method for obtaining a high-quality FTIR spectrum of a liquid or solid sample using an Attenuated Total Reflectance (ATR) accessory. ATR is a preferred method for its minimal sample preparation and ease of use.
Step-by-Step ATR-FTIR Methodology
Instrument Preparation:
Ensure the FTIR spectrometer is powered on and has reached thermal stability.
Verify that the ATR accessory (e.g., with a diamond or ZnSe crystal) is correctly installed.
Background Spectrum Acquisition:
Rationale: This critical step measures the ambient atmosphere (CO₂, H₂O) and any residues on the ATR crystal. The instrument software will subtract this background from the sample spectrum to provide a clean spectrum of only the compound of interest.
Procedure:
Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.
Initiate a "Background Scan" or "Collect Background" command in the instrument software. A typical scan acquires 16-32 co-added scans at a resolution of 4 cm⁻¹.
Sample Application:
Procedure: Place a small amount of the 2-[4-(difluoromethoxy)phenyl]ethanamine sample directly onto the center of the ATR crystal.
For a liquid, one drop is sufficient.
For a solid powder, use enough to cover the crystal surface.
Lower the ATR pressure arm to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducibility.
Sample Spectrum Acquisition:
Procedure: Initiate the "Sample Scan" or "Collect Sample" command using the same parameters as the background scan. The live spectrum should appear on the screen.
Data Processing and Cleaning:
Procedure:
Once the scan is complete, clean the sample from the ATR crystal using a solvent-moistened wipe.
Use the software to perform an ATR correction if required (this accounts for the wavelength-dependent depth of penetration of the IR beam).
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
Caption: ATR-FTIR Experimental Workflow Diagram.
Part 4: Data Summary and Interpretation
The following table summarizes the predicted characteristic FTIR absorption bands for 2-[4-(difluoromethoxy)phenyl]ethanamine and provides a comparison with its non-fluorinated analogue, 2-phenylethanamine.
Wavenumber (cm⁻¹)
Functional Group
Vibration Type
Expected Intensity
Notes / Comparison with 2-Phenylethanamine
~3400-3250
Primary Amine (-NH₂)
Asymmetric & Symmetric N-H Stretch
Medium, Sharp (Doublet)
Similar to phenylethanamine. Confirms primary amine.[2]
Expected to be in a similar region but may be coupled with other vibrations.
~1250-1050
Difluoromethoxy (-OCHF₂)
C-F and Ar-O-C Stretch
Very Strong, Broad
Key differentiating feature. Absent in phenylethanamine. This region will be dominated by intense absorptions.[6]
~860-810
p-Disubstituted Ring
C-H Out-of-Plane Bend
Strong
Key differentiating feature. Phenylethanamine shows a monosubstituted pattern (~750, 700 cm⁻¹). This peak confirms para-substitution.[5]
Conclusion
The FTIR spectrum of 2-[4-(difluoromethoxy)phenyl]ethanamine is rich with information that allows for its unambiguous identification. While the characteristic peaks for the primary amine and the phenethylamine backbone are readily identifiable, the definitive confirmation of the target structure relies on two key regions. First, the presence of a strong out-of-plane bending peak between 860-810 cm⁻¹ confirms the desired 1,4-disubstitution pattern on the aromatic ring. Second, the appearance of exceptionally strong and complex absorption bands in the 1250-1050 cm⁻¹ region serves as the unmistakable signature of the C-F and C-O bonds of the crucial difluoromethoxy group. This comparative guide provides researchers with the foundational knowledge to interpret spectral data confidently, ensuring the structural integrity of this important pharmaceutical intermediate.
References
Blowers, P., & T.J. Wallington. (2010). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. The Open Physical Chemistry Journal, 4. Available at: [Link]
AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link]
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Available at: [Link]
University of Colorado Boulder, Department of Chemistry. IR: amines. Available at: [Link]
LibreTexts Chemistry. (2021, August 11). 18.8 Spectroscopy of Ethers. Available at: [Link]
SpectraBase. Phenethylamine - Optional[FTIR] - Spectrum. Available at: [Link]
Nandiyanto, A. B. D., et al. (2026, January 11). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. Available at: [Link]
Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. Available at: [Link]
Archer, D. et al. (2013). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-methoxybenzyl Analogues. Available at: [Link]
Kochan, K. et al. GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Chromatography Today. Available at: [Link]
Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Available at: [Link]
SpectraBase. Phenethylamine, p-methoxy- - Optional[FTIR] - Spectrum. Available at: [Link]
LibreTexts Chemistry. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
NIST. Phenethylamine, p-methoxy-α-methyl-, hydrochloride. In NIST Chemistry WebBook. Available at: [Link]
Basnar, B., & Sam, F. L. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 257. Available at: [Link]
Al-fahdawi, A., Al-Jeboori, M. J., & Al-Khafaji, H. (2018). FTIR spectrum of phenylethylamine. ResearchGate. Available at: [Link]
PubChem. 1-Phenethylamine. National Center for Biotechnology Information. Available at: [Link]
Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Available at: [Link]
Ansori, M., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 89-104. Available at: [Link]
Bruker. Guide to FT-IR Spectroscopy. Available at: [Link]
A Comparative Analysis of Receptor Potency: 2-[4-(Difluoromethoxy)phenyl]ethanamine versus 4-Methoxyphenethylamine
For Researchers, Scientists, and Drug Development Professionals In the landscape of phenethylamine pharmacology, subtle structural modifications can elicit profound changes in receptor affinity and functional activity. T...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of phenethylamine pharmacology, subtle structural modifications can elicit profound changes in receptor affinity and functional activity. This guide provides an in-depth comparison of the anticipated receptor potency of 2-[4-(Difluoromethoxy)phenyl]ethanamine and the well-characterized 4-methoxyphenethylamine. While direct experimental data for 2-[4-(Difluoromethoxy)phenyl]ethanamine is not extensively available in public literature, this analysis extrapolates its likely pharmacological profile based on established structure-activity relationships (SAR) of related fluorinated and alkoxy-substituted phenethylamines.
Introduction to the Compounds
Both 2-[4-(Difluoromethoxy)phenyl]ethanamine and 4-methoxyphenethylamine belong to the phenethylamine class of compounds, which are known to interact with a variety of monoamine receptors in the central nervous system.[1] The core phenethylamine structure consists of a phenyl ring connected to an amino group by a two-carbon chain.[1] Variations in substituents on the phenyl ring are key determinants of a compound's pharmacological properties.
4-Methoxyphenethylamine , also known as O-methyltyramine, is a naturally occurring compound found in various plants and is characterized by a methoxy (-OCH₃) group at the para-position of the phenyl ring.[2][3] It is known to act as a monoamine oxidase (MAO) inhibitor and has been studied for its potential influence on catecholamine metabolism.[2]
2-[4-(Difluoromethoxy)phenyl]ethanamine is a synthetic analogue where the methoxy group is replaced by a difluoromethoxy (-OCHF₂) group. This substitution is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can in turn affect its biological activity.
Comparative Analysis of Receptor Potency
The primary targets for many psychoactive phenethylamines are the serotonin (5-HT) receptors, particularly the 5-HT₂ subfamily (5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₂𝒸), as well as trace amine-associated receptors (TAARs). The potency of a compound at these receptors is typically quantified by its binding affinity (Ki) and its functional activity (EC₅₀ or IC₅₀).
Structure-Activity Relationship Insights
Structure-activity relationship studies of phenethylamines have revealed that the nature of the substituent at the 4-position of the phenyl ring significantly influences receptor affinity and functional potency. Generally, increasing the lipophilicity of the 4-position substituent can enhance affinity for 5-HT₂ receptors.[4]
The introduction of fluorine into alkoxy substituents has been shown to have varied effects. In some cases, progressive fluorination of an alkoxy group can increase affinities at 5-HT₂ₐ and 5-HT₂𝒸 receptors.[5] For example, studies on a series of 4-alkoxy-3,5-dimethoxyphenethylamines demonstrated that fluorinated 4-alkoxy substituents generally increased binding affinities at 5-HT₂ₐ and 5-HT₂𝒸 receptors and enhanced activation potency at the 5-HT₂ₐ receptor.[6][7]
Potency Comparison Based on SAR
Based on these established principles, we can infer the likely differences in potency between 2-[4-(Difluoromethoxy)phenyl]ethanamine and 4-methoxyphenethylamine.
The difluoromethoxy group increases lipophilicity and the electron-withdrawing nature compared to a methoxy group, which is often correlated with increased 5-HT₂ₐ receptor affinity in phenethylamines.[4]
5-HT₂𝒸 Receptor
Low to moderate affinity and potency.
Likely higher affinity and potency.
Similar to the 5-HT₂ₐ receptor, fluorination of the 4-alkoxy group tends to increase affinity at the 5-HT₂𝒸 receptor.[5]
TAAR1
Low potency agonist.
Potentially altered potency.
The effect of the difluoromethoxy group on TAAR1 activity is not well-established and could either increase or decrease potency depending on the specific interactions within the binding pocket.
Likely an inhibitor, with potentially altered potency and selectivity.
The core phenethylamine structure is a substrate for MAO. The difluoromethoxy group may alter the binding and metabolism by MAO isoforms.
Experimental Protocols for Potency Determination
To empirically determine and compare the potency of these two compounds, the following standard experimental protocols are recommended.
Radioligand Binding Assay for 5-HT₂ₐ Receptor Affinity
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
Membrane Preparation: Homogenize cells or tissues known to express the human 5-HT₂ₐ receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.[8]
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin), and varying concentrations of the test compound (either 2-[4-(Difluoromethoxy)phenyl]ethanamine or 4-methoxyphenethylamine).[9][10]
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration to allow the binding to reach equilibrium.[8]
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[8][11]
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation.[9][10]
cAMP Functional Assay for Gαq-Coupled 5-HT₂ₐ Receptor Activation
This assay measures the functional potency (EC₅₀) of a compound by quantifying its ability to stimulate a downstream signaling pathway, in this case, the Gαq pathway which can be indirectly measured through its influence on cAMP levels in some engineered systems or more directly through calcium mobilization. A common alternative for Gq-coupled receptors is to measure inositol phosphate accumulation. For the purpose of a generalizable protocol, a cAMP assay for a Gs or Gi-coupled receptor is described below, as these are very common functional assays.
Technical Guide: 13C NMR Analysis of 2-[4-(Difluoromethoxy)phenyl]ethanamine
Executive Summary 2-[4-(Difluoromethoxy)phenyl]ethanamine (CAS: 83336-67-2) represents a critical scaffold in medicinal chemistry, serving as a lipophilic bioisostere to the classical tyramine or methoxyphenethylamine st...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-[4-(Difluoromethoxy)phenyl]ethanamine (CAS: 83336-67-2) represents a critical scaffold in medicinal chemistry, serving as a lipophilic bioisostere to the classical tyramine or methoxyphenethylamine structures. The difluoromethoxy (
) group is unique: unlike the inert trifluoromethoxy () group, it retains hydrogen bond donor capability while significantly modulating metabolic stability and lipophilicity ().
This guide provides a rigorous spectral analysis framework. It focuses on distinguishing the unique triplet splitting pattern of the
carbon in NMR, a feature often misidentified as noise or solvent impurities by automated peak-picking algorithms due to the massive coupling constant (~260 Hz).
Part 1: Structural Context & Comparative Analysis
To validate the identity of 2-[4-(Difluoromethoxy)phenyl]ethanamine, one must compare its spectral signature against its common structural analogs. The primary differentiator is the ether carbon resonance.
Comparative Data: The Fluorine Effect
The following table contrasts the target molecule with its non-fluorinated and fully fluorinated analogs. Note the dramatic shift in multiplicity and coupling constants.
Feature
Methoxy Analog ()
Target: Difluoromethoxy ()
Trifluoromethoxy Analog ()
Carbon Shift ()
~55.0 ppm
116.0 – 119.0 ppm
~120.0 – 122.0 ppm
Multiplicity
Singlet ()
Triplet ()
Quartet ()
Coupling
N/A
~255 – 260 Hz
~255 Hz
NMR Signature
Singlet (~3.8 ppm)
Triplet (~6.5 - 6.9 ppm) ( Hz)
No Proton Signal
Electronic Effect
Electron Donating
Electron Withdrawing ()
Strong Electron Withdrawing
Critical Insight: The
carbon signal is often low intensity due to the splitting of signal energy into three lines (1:2:1 ratio) and the lack of Nuclear Overhauser Effect (NOE) enhancement compared to groups. High scan counts are required.
Part 2: 13C NMR Spectral Assignment
The Aliphatic Chain (Ethylamine)
The ethylamine side chain follows standard phenethylamine patterns but is sensitive to pH (salt vs. free base).
-Carbon (-N): Resonates at 40.0 – 42.0 ppm . In the HCl salt form (common for stability), this may shift slightly downfield due to the ammonium cation.
-Carbon (): Resonates at 34.0 – 36.0 ppm .
The Aromatic System (Para-Substitution)
The phenyl ring shows a characteristic
(or symmetric) pattern in intensity, but chemical shifts are distinct due to the group's electronegativity.
C1 (Ipso to alkyl): ~135 - 138 ppm.
C2/C6 (Ortho to alkyl): ~130 ppm.
C3/C5 (Meta to alkyl): ~119 - 121 ppm.
C4 (Ipso to Oxygen):150.0 – 153.0 ppm . This carbon typically appears as a small triplet or broad singlet due to long-range
coupling.
The Diagnostic Triplet (
)
This is the confirmation signal.
Shift:116.5 ppm (Typical in
).
Pattern: A clear Triplet .
Coupling:
Hz.
Verification: The outer legs of the triplet are often weak. Ensure the spectral window is wide enough (SW > 250 ppm) and the signal-to-noise ratio (S/N) is sufficient.
Part 3: Experimental Protocol
This protocol ensures the detection of the split fluorinated carbon signal, which is easily lost in rapid screening runs.
Reagents & Preparation[2][3]
Sample: 15–20 mg of 2-[4-(Difluoromethoxy)phenyl]ethanamine (HCl salt preferred for solubility).
Solvent: 0.6 mL
(preferred over to prevent amine aggregation and ensure sharp peaks).
Tube: 5mm precision NMR tube (Wilmad 507-PP or equivalent).
Instrument Parameters (400 MHz or higher)
Pulse Sequence: zgpg30 (Power-gated decoupling) to decouple protons but not fluorine.
Note: Standard proton decoupling will NOT collapse the C-F triplet.
Spectral Width: 240–260 ppm (center at 100 ppm).
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . The fluorinated carbon has no attached protons (only long-range) and relaxes slowly; a short D1 will suppress this critical signal.
Scans (NS): Minimum 512 scans (approx. 30 mins) to resolve the outer legs of the triplet.
Line Broadening (LB): 1.0 – 2.0 Hz (exponential multiplication) to improve S/N.
Part 4: Advanced Verification & Logic Flow
To scientifically validate the structure, use the following logic flow. If the 1D
is ambiguous, the HSQC (Heteronuclear Single Quantum Coherence) is the definitive tie-breaker.
Visualization: Structural Elucidation Workflow
Figure 1: Decision tree for confirming the fluorinated ether moiety. The HSQC step is critical if the quaternary/fluorinated carbon intensity is too low in 1D experiments.
Self-Validating Check: The "Rule of 260"
In the
spectrum, measure the distance between the center peak and the outer peak of the triplet at ~116 ppm.
If
, it is (Direct bond).
If
, it is likely or noise.
Validation: This massive coupling is specific to the
bond and cannot be mimicked by solvent impurities or standard aliphatic contaminants.
References
Reich, H. J. (2024). 13C NMR Chemical Shifts and Coupling Constants. University of Wisconsin-Madison.[1] [Link]
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12217355, 4-(Difluoromethoxy)phenethylamine. PubChem.[2] [Link]
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Standard reference for F-C coupling constants).
AIST. (2024). Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology. [Link]
A Comparative Guide to the Chromatographic Purity Assessment of 2-[4-(Difluoromethoxy)phenyl]ethanamine
This in-depth technical guide provides a comprehensive comparison of chromatographic methods for the purity assessment of 2-[4-(Difluoromethoxy)phenyl]ethanamine, a critical intermediate in the synthesis of advanced phar...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide provides a comprehensive comparison of chromatographic methods for the purity assessment of 2-[4-(Difluoromethoxy)phenyl]ethanamine, a critical intermediate in the synthesis of advanced pharmaceutical agents, including selective serotonin reuptake inhibitors (SSRIs)[1]. This guide is intended for researchers, scientists, and drug development professionals, offering objective comparisons of analytical techniques supported by experimental insights to ensure the quality and safety of the final active pharmaceutical ingredient (API).
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
The purity of an API is fundamentally linked to its safety and efficacy. For intermediates like 2-[4-(Difluoromethoxy)phenyl]ethanamine, a robust and reliable analytical methodology for purity assessment is not merely a quality control measure but a cornerstone of regulatory compliance and patient safety. Impurities, even at trace levels, can have unintended pharmacological or toxicological effects, making their detection, identification, and quantification a critical aspect of drug development[2].
This guide will compare the workhorse of pharmaceutical analysis, High-Performance Liquid Chromatography (HPLC), with its more advanced successor, Ultra-Performance Liquid Chromatography (UPLC). Furthermore, we will explore the synergistic power of coupling these techniques with Mass Spectrometry (MS) and discuss the importance of assessing chiral purity.
Potential Impurities in the Synthesis of 2-[4-(Difluoromethoxy)phenyl]ethanamine
A thorough understanding of the synthetic route is paramount to anticipating potential impurities. A common pathway to phenethylamines involves the reductive amination of a corresponding aldehyde or ketone. For 2-[4-(Difluoromethoxy)phenyl]ethanamine, a likely precursor is 4-(difluoromethoxy)benzaldehyde[3].
Based on this and similar synthetic routes for phenethylamines[4][][6], potential impurities can be categorized as:
By-products of the reaction (e.g., imine intermediates, products of side reactions).
Degradation Products:
Arising from exposure to stress conditions such as acid, base, oxidation, heat, or light[7][8][9][10].
Enantiomeric Impurities:
The presence of the undesired enantiomer in a chirally-resolved final product.
A robust analytical method must be able to separate, detect, and quantify all these potential impurities.
Head-to-Head Comparison: HPLC vs. UPLC for Impurity Profiling
Both HPLC and UPLC are foundational techniques for purity analysis in the pharmaceutical industry[2]. The primary distinction lies in the particle size of the stationary phase, which has profound implications for analytical performance[11].
Feature
High-Performance Liquid Chromatography (HPLC)
Ultra-Performance Liquid Chromatography (UPLC)
Stationary Phase Particle Size
3-5 µm
< 2 µm
Operating Pressure
Up to 6,000 psi
Up to 15,000 psi
Analysis Time
Longer
Significantly Shorter
Resolution
Good
Excellent
Sensitivity
Good
Higher
Solvent Consumption
Higher
Lower
Cost of Ownership
Lower
Higher
Experimental Protocol: A Comparative RP-HPLC and RP-UPLC Method
To illustrate the practical differences, here are representative reversed-phase methods for the purity analysis of 2-[4-(Difluoromethoxy)phenyl]ethanamine.
Sample Preparation:
Accurately weigh and dissolve the 2-[4-(Difluoromethoxy)phenyl]ethanamine sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.
RP-HPLC Method:
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in Water
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Gradient: 10-90% B over 20 minutes
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection: UV at 220 nm
Injection Volume: 10 µL
RP-UPLC Method:
Column: C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A: 0.1% Formic acid in Water
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Gradient: 10-90% B over 5 minutes
Flow Rate: 0.4 mL/min
Column Temperature: 40 °C
Detection: UV at 220 nm
Injection Volume: 2 µL
Performance Comparison: A Deeper Dive
Performance Metric
RP-HPLC
RP-UPLC
Rationale and Insights
Throughput
Lower
Higher
UPLC offers significantly faster analysis times, enabling higher throughput in a QC environment.
Resolution of Closely Eluting Impurities
Good
Superior
The smaller particle size in UPLC columns leads to sharper peaks and better separation of structurally similar impurities.
Sensitivity (LOD/LOQ)
Adequate
Enhanced
Narrower peaks in UPLC result in a higher signal-to-noise ratio, improving the detection and quantification of trace-level impurities.
Solvent Consumption & Waste Generation
High
Low
The lower flow rates and shorter run times of UPLC lead to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective option.
The Power of Hyphenation: UPLC-MS/MS for Unambiguous Impurity Identification
While UV detection is robust for quantification, it lacks the specificity required for the definitive identification of unknown impurities. Coupling UPLC with tandem mass spectrometry (UPLC-MS/MS) provides a powerful tool for structural elucidation[3][12].
Advantages of UPLC-MS/MS:
High Sensitivity and Selectivity: Capable of detecting and quantifying impurities at very low levels, even in complex matrices[13][14].
Structural Information: Provides molecular weight and fragmentation data, which are crucial for identifying unknown impurities.
Peak Purity Assessment: Can confirm the homogeneity of chromatographic peaks.
Experimental Workflow for Impurity Identification by UPLC-MS/MS
Caption: Workflow for impurity identification using UPLC-MS/MS.
Assessing Chiral Purity: A Critical Consideration
2-[4-(Difluoromethoxy)phenyl]ethanamine possesses a chiral center, meaning it exists as a pair of enantiomers. In pharmaceutical applications, it is common for one enantiomer to exhibit the desired therapeutic effect while the other may be inactive or even cause adverse effects[2][15]. Therefore, the assessment of chiral purity is crucial.
Chiral HPLC: The Gold Standard for Enantiomeric Separation
Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most widely used technique for separating enantiomers[2][11][15][16].
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) with a basic additive (e.g., diethylamine) for improved peak shape.
Flow Rate: 1.0 mL/min
Detection: UV at 220 nm
The choice of CSP and mobile phase is critical and often requires screening to achieve optimal separation[17].
Alternative and Complementary Techniques
Gas Chromatography (GC) with a Chiral Column: Suitable for volatile and thermally stable chiral compounds.
Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents (CSAs): A powerful technique that can be used to determine enantiomeric excess without the need for physical separation[15]. The CSA forms transient diastereomeric complexes with the enantiomers, which exhibit distinct NMR signals.
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
Any analytical method used for purity assessment must be validated according to ICH guidelines (Q2(R2)) to ensure it is fit for its intended purpose[4][][7][8].
Key Validation Parameters
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. Forced degradation studies are performed to demonstrate specificity[7][8][9][10].
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Logical Flow of Analytical Method Validation
Caption: Logical workflow for analytical method validation according to ICH guidelines.
Conclusion and Recommendations
The choice of chromatographic method for the purity assessment of 2-[4-(Difluoromethoxy)phenyl]ethanamine depends on the specific requirements of the analysis.
For routine quality control and release testing, a validated RP-UPLC method is highly recommended. Its superior speed, resolution, and sensitivity provide a significant advantage over traditional HPLC, leading to increased efficiency and confidence in the purity results.
During process development and for the identification of unknown impurities, UPLC-MS/MS is indispensable. Its ability to provide structural information is critical for understanding degradation pathways and ensuring the comprehensive characterization of the impurity profile.
For the final, chirally-pure intermediate or API, a dedicated chiral HPLC method is mandatory to ensure the enantiomeric purity meets the required specifications.
By employing a combination of these advanced chromatographic techniques and adhering to rigorous validation protocols, researchers and manufacturers can ensure the quality, safety, and efficacy of pharmaceutical products derived from this important intermediate.
References
ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (2026, February 12). Retrieved from [Link]
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Retrieved from [Link]
Phenethylamine Impurities and Related Compound - Veeprho Pharmaceuticals. (n.d.). Retrieved from [Link]
Forced Degradation – A Review. (2022, November 30). Retrieved from [Link]
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved from [Link]
Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods | Analytical Chemistry. (2009, July 28). Retrieved from [Link]
2-[4-(Difluoromethoxy)phenyl]ethan-1-amine - MySkinRecipes. (n.d.). Retrieved from [Link]
UPLC: A PREEMINENT TECHNIQUE IN PHARMACEUTICAL ANALYSIS. (n.d.). Retrieved from [Link]
HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. (2007, July 23). Retrieved from [Link]
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021, June 30). Retrieved from [Link]
Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations - PharmaInfo. (n.d.). Retrieved from [Link]
Forced Degradation Studies - SciSpace. (2016, December 14). Retrieved from [Link]
Playing with Selectivity for Optimal Chiral Separation - LCGC International. (2023, January 19). Retrieved from [Link]
phenethylamines: Topics by Science.gov. (n.d.). Retrieved from [Link]
High-resolution mass spectrometry for impurity profiling - Sterling Pharma Solutions. (2025, May 8). Retrieved from [Link]
Mass spectrometry in impurity profiling - ResearchGate. (2025, August 7). Retrieved from [Link]
Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (2025, October 7). Retrieved from [Link]
Highly Sensitive and Robust UPLC-MS/MS Quantification of Nitrosamine Impurities in Sartan and Ranitidine Drug - Waters Corporation. (n.d.). Retrieved from [Link]
Determination of Nitrosamine Impurities Using the High-Resolution Agilent 6546 LC/Q-TOF. (n.d.). Retrieved from [Link]
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025, September 22). Retrieved from [Link]
Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025, February 11). Retrieved from [Link]
Chiral HPLC Separations - Phenomenex. (n.d.). Retrieved from [Link]
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22). Retrieved from [Link]
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). Retrieved from [Link]
A Researcher's Guide to Metabolic Stability: The Strategic Advantage of Difluoromethoxy over Methoxy Substituents
In the intricate process of drug discovery, optimizing a molecule's metabolic stability is a critical step toward developing a safe and effective therapeutic agent. A compound's susceptibility to metabolism, primarily by...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate process of drug discovery, optimizing a molecule's metabolic stability is a critical step toward developing a safe and effective therapeutic agent. A compound's susceptibility to metabolism, primarily by hepatic enzymes, dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for generating reactive metabolites.[1][2] Among the various chemical motifs employed by medicinal chemists, the replacement of a metabolically labile methoxy group (-OCH₃) with a difluoromethoxy group (-OCF₂H) has emerged as a powerful strategy to enhance drug-like properties.[3][4]
This guide provides an in-depth comparison of the metabolic stability of difluoromethoxy and methoxy substituents, grounded in mechanistic principles and supported by experimental data. We will explore the underlying physicochemical differences that govern their metabolic fate and provide a detailed protocol for assessing these properties in a laboratory setting.
The Physicochemical Basis of Enhanced Stability
The superior metabolic stability of the difluoromethoxy group is not coincidental but is rooted in fundamental principles of physical organic chemistry. The primary metabolic pathway for a methoxy group is O-demethylation, an oxidative process predominantly catalyzed by Cytochrome P450 (CYP) enzymes.[5][6] This reaction is initiated by the abstraction of a hydrogen atom from the methyl carbon.[7]
The introduction of two highly electronegative fluorine atoms in the difluoromethoxy group fundamentally alters the properties of the adjacent C-H bond:
Increased C-H Bond Strength: The strong electron-withdrawing effect of the fluorine atoms strengthens the C-H bond in the -OCF₂H group. The carbon-fluorine bond is one of the strongest in organic chemistry, and its presence increases the bond dissociation energy of the adjacent C-H bond, making it a poorer substrate for hydrogen atom abstraction by CYP enzymes.[8][9]
Reduced Electron Density: The inductive effect of the fluorine atoms decreases the electron density on the ether oxygen, which can influence the interaction with the active site of metabolizing enzymes.[8][10]
Steric and Conformational Effects: While fluorine is relatively small, the -OCF₂H group can adopt different conformations compared to a methoxy group, which may affect how the molecule fits into an enzyme's active site.[5]
These factors combine to make the difluoromethoxy group significantly more resistant to oxidative metabolism compared to its methoxy counterpart.[3][11]
Metabolic Pathways: A Tale of Two Substituents
The metabolic fate of a drug candidate is a crucial determinant of its clinical success. The methoxy group is a well-known metabolic "soft spot," readily cleaved by CYP enzymes to form a formaldehyde and a phenol, the latter of which can be further metabolized or, in some cases, be a reactive species.[7][12] The difluoromethoxy group, by resisting this primary metabolic attack, effectively blocks this common clearance pathway.[5][11]
Figure 1. Comparative metabolic pathways of methoxy vs. difluoromethoxy groups.
Comparative Experimental Data
The theoretical advantages of the difluoromethoxy group are consistently validated by experimental data. In vitro assays using human liver microsomes (HLM), which contain a rich complement of CYP enzymes, are the industry standard for evaluating metabolic stability.[13] The data typically generated are the metabolic half-life (t½) and the intrinsic clearance (CLᵢₙₜ). A longer half-life and lower clearance indicate greater metabolic stability.
Note on Tranilast Analogues: While the in vitro intrinsic clearance was similar, the in vivo stability of the difluoromethoxy analogue (FT061) was significantly enhanced, highlighting that other clearance mechanisms can be at play.[15]
Note on Estratetraene Analogues: This study measured chemical stability in buffer, where the OCF₂H analogue was less stable due to the lower pKa of the corresponding phenol. However, in a metabolic context, the OCF₂H is expected to prevent O-demethylation.[5]
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol describes a standard method for determining the metabolic stability of a test compound using pooled human liver microsomes. The trustworthiness of this protocol is ensured by the inclusion of appropriate controls.
Objective
To measure the rate of disappearance of a test compound over time in the presence of metabolizing enzymes in human liver microsomes to calculate the metabolic half-life (t½) and intrinsic clearance (CLᵢₙₜ).[1][16]
Materials
Test Compound (10 mM stock in DMSO)
Pooled Human Liver Microsomes (e.g., from a commercial supplier, 20 mg/mL stock)
0.1 M Phosphate Buffer (pH 7.4)
NADPH Regenerating System (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase) or 1 mM NADPH stock
Positive Control Compounds (e.g., Midazolam - high clearance; Verapamil - intermediate clearance)
Acetonitrile (ACN) containing an appropriate internal standard (IS) for LC-MS/MS analysis
96-well plates, incubator, centrifuge
Step-by-Step Methodology
Preparation of Incubation Mixture:
Thaw liver microsomes on ice. Dilute the 20 mg/mL stock to a working concentration of 1 mg/mL in 0.1 M phosphate buffer. Keep on ice.
Prepare the test compound and positive controls by diluting the 10 mM DMSO stock to a 100 µM intermediate stock in buffer. This minimizes the final DMSO concentration to <0.1%.
In a 96-well plate, combine the phosphate buffer, the 1 mg/mL microsomal solution, and the 100 µM compound solution to achieve final concentrations of 0.5 mg/mL microsomes and 1 µM test compound.[13] Include a "minus-cofactor" control for each compound by adding buffer instead of the NADPH solution.
Initiation of Metabolic Reaction:
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
Initiate the reaction by adding the NADPH regenerating system or NADPH stock solution to all wells except the "minus-cofactor" controls.[16] The time of addition is T=0.
Time-Point Sampling:
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 volumes) containing the internal standard to the appropriate wells.[2] The ACN precipitates the microsomal proteins, quenching all enzymatic activity.[13]
Sample Processing and Analysis:
Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.
Transfer the supernatant to a new 96-well plate for analysis.
Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point by comparing its peak area to that of the internal standard.
Data Analysis:
Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.
The slope of the linear regression of this plot is the elimination rate constant (k).
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)
Figure 2. Experimental workflow for the liver microsomal stability assay.
Conclusion: A Strategic Tool for Modern Drug Design
The strategic replacement of a methoxy group with a difluoromethoxy group is a well-established and highly effective tactic in medicinal chemistry to enhance metabolic stability.[4][11] This substitution directly addresses a common metabolic liability—CYP-mediated O-demethylation—leading to a longer drug half-life, reduced clearance, and potentially improved oral bioavailability.[11][17] While the difluoromethoxy group also modulates other key properties such as lipophilicity and hydrogen bonding capability, its impact on blocking a key site of metabolism is one of its most powerful attributes.[11][18] By understanding the mechanistic underpinnings and utilizing robust experimental assays as detailed in this guide, researchers can effectively leverage the difluoromethoxy substituent to design more durable and efficacious drug candidates.
References
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. ResearchGate. [Link]
The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding. ResearchGate. [Link]
Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate. [Link]
Cytochrome P450-catalyzed O-dealkylation coupled with photochemical NADPH regeneration. PubMed. [Link]
Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. University of Washington. [Link]
Phase I trial and pharmacokinetic study of intravenous and oral alpha-difluoromethylornithine. PubMed. [Link]
KINETIC ISOTOPE EFFECTS IMPLICATE A SINGLE OXIDANT FOR CYTOCHROME P450-MEDIATED O -DEALKYLATION, N -OXYGENATION, AND AROMATIC HYDROXYLATION OF 6-METHOXYQUINOLINE. PlumX. [Link]
Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes. PMC. [Link]
C-H Bond Dissociation Energy varies with substitution. Chemistry Stack Exchange. [Link]
Cytochrome P450 (CYP)-catalyzed O-dealkylation of alkyl or aralkyl ethers. ResearchGate. [Link]
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. [Link]
Comparison of OH, CF2H, and CH3 Group Properties. ResearchGate. [Link]
Reference Standards for 2-[4-(Difluoromethoxy)phenyl]ethanamine Analysis
Executive Summary & Strategic Importance In the landscape of modern medicinal chemistry, 2-[4-(Difluoromethoxy)phenyl]ethanamine represents a critical building block. The difluoromethoxy moiety ( ) serves as a lipophilic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
In the landscape of modern medicinal chemistry, 2-[4-(Difluoromethoxy)phenyl]ethanamine represents a critical building block. The difluoromethoxy moiety (
) serves as a lipophilic hydrogen bond donor, acting as a bioisostere for hydroxyl or methoxy groups to modulate metabolic stability and membrane permeability without sacrificing potency.
However, the analytical characterization of this compound presents unique challenges. The labile nature of the amine tail combined with the specific spectral signature of the difluoromethoxy group requires a rigorous approach to reference standard selection. This guide objectively compares reference standard grades and provides a self-validating protocol for their qualification, moving beyond simple "purity" to fitness-for-purpose .
The Landscape of Reference Standards: A Comparative Analysis
Not all "standards" are created equal. For a compound like 2-[4-(Difluoromethoxy)phenyl]ethanamine, selecting the wrong grade can lead to OOS (Out of Specification) results in early-phase development.
Comparative Matrix: CRM vs. Analytical vs. Research Grade
Feature
Certified Reference Material (CRM)
Analytical Standard
Research Chemical / Reagent
ISO Accreditation
ISO 17034 (Gold Standard)
ISO 17025 (Testing Competence)
ISO 9001 (Management only)
Traceability
SI Units (NIST/BIPM traceable)
Traceable to Primary Standard
Internal / Vendor defined
Uncertainty
Explicitly stated (e.g., )
Not typically reported
Unknown
Homogeneity
Verified & Guaranteed
Verified
Not Guaranteed
Stability
Monitored (Long-term & Transport)
Retest dates provided
Expiry only
Primary Use
Method Validation, Calibration, Release Testing
Routine QC, Identification
Synthesis starting material
Expert Insight: The "Hidden" Variable
For this specific molecule, the counterion is the hidden variable.
Free Base: Often an oil or low-melting solid; prone to oxidation and carbonate formation (
absorption).
Hydrochloride (HCl) Salt: Stable solid, but hygroscopic.
Recommendation: For quantitative analysis, always prefer the HCl salt form as a secondary working standard due to superior handling properties, provided it is characterized against a primary source.
To establish trust in your standard, you must validate its identity independent of the Certificate of Analysis (CoA).
A. NMR Spectroscopy: The "Fingerprint" Region
The difluoromethoxy group provides a unique diagnostic signal that confirms both identity and the integrity of the fluorine-carbon bond.
NMR (Typical in or ):
Look for a triplet at
ppm .
Coupling Constant (
): This is the critical validator. It must be large, typically Hz . If this triplet is missing or the coupling is collapsed, the difluoro group has degraded.
NMR:
Look for a doublet at
ppm .
The doublet confirms the presence of the single proton on the difluoro carbon.
B. Mass Spectrometry (MS) Fragmentation
Parent Ion:
at (Free base MW: 187.18).
Key Fragment: Loss of
(17 Da) to form the phenethyl cation, followed by stability of the fragment.
Experimental Protocol: Purity Assessment by HPLC-UV
This protocol is designed to be self-validating . It includes system suitability criteria that must be met before data is accepted.
Method Parameters
Column: Phenyl-Hexyl or C18 (e.g., Agilent Zorbax Eclipse Plus),
.
Why: Phenyl-Hexyl offers superior selectivity for fluorinated aromatics via
interactions compared to standard C18.
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
Detection: UV at 210 nm (Amine backbone) and 260 nm (Aromatic ring).
Temperature: 30°C.
Step-by-Step Workflow
Blank Preparation: Inject Mobile Phase A to identify system ghosts.
System Suitability Solution (SST): Prepare a mix of the Standard (100
g/mL) and a known impurity (e.g., 4-Hydroxyphenethylamine, the des-difluoromethyl precursor).
Standard Injection: Inject the Reference Standard (5 replicates).
Data Analysis: Calculate Tailing Factor (
) and Resolution ().
Self-Validation Criteria (Pass/Fail)
Retention Time Precision: RSD
for 5 replicates.
Tailing Factor (
): Must be . (If , the amine is interacting with silanols; add 10mM Ammonium Formate to Mobile Phase A).
Resolution (
): Must be between the Main Peak and the Des-fluoro impurity (if present).
Visualizing the Qualification Workflow
The following diagram outlines the decision logic for qualifying a reference standard for regulated use (GMP/GLP).
Caption: Figure 1. A robust qualification workflow for establishing a secondary reference standard when a CRM is unavailable.
Stability & Handling Guidelines
The difluoromethoxy group is generally metabolically stable, but the ethylamine side chain is the weak link regarding chemical stability.
Hygroscopicity: The HCl salt is prone to absorbing atmospheric moisture. Weighing must be performed rapidly or in a glove box for primary standard preparation.
Carbonate Formation: The free base amine will react with atmospheric
to form carbamates/carbonates. Always store under Argon/Nitrogen.
Solution Stability: Solutions in methanol/acetonitrile are stable for 24 hours at 4°C. For long-term storage, freeze at -20°C to prevent hydrolysis or oxidation.
References
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures: Q2(R2). Retrieved from [Link]
International Organization for Standardization (ISO). (2016). ISO 17034:2016 General requirements for the competence of reference material producers. Retrieved from [Link]
Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective.Chem. Soc. Rev. Retrieved from [Link]
Introduction: The "Why" Before the "How" As researchers, we often treat disposal as a janitorial afterthought.[1] This is a critical error, particularly with fluorinated phenethylamines like 2-[4-(Difluoromethoxy)phenyl]...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Why" Before the "How"
As researchers, we often treat disposal as a janitorial afterthought.[1] This is a critical error, particularly with fluorinated phenethylamines like 2-[4-(Difluoromethoxy)phenyl]ethanamine .[1] This compound is not merely "organic waste."[2][3] It possesses two distinct chemical functionalities that dictate its safe handling:
The Primary Amine: A basic nitrogen that reacts exothermically with acids and can form unstable diazonium salts with nitrites.
The Difluoromethoxy Group: A fluorinated ether that requires specific high-temperature incineration parameters to prevent the formation of hydrofluoric acid (HF) or incomplete combustion byproducts in the waste stream.
This guide moves beyond the standard "red bin" mentality. It provides a self-validating protocol to ensure you protect your safety, your facility's compliance, and the environment.[1]
Part 1: Chemical Identity & Hazard Profiling
Before initiating disposal, verify the identity of your material.[1] Vendor CAS numbers vary for this specific derivative; rely on the chemical structure.
Typically a viscous oil (free base) or white solid (HCl salt)
Critical Hazards (GHS Class)
Skin/Eye Corrosion (Category 1B/2A): Amines are caustic. They saponify fats in the skin, leading to deep chemical burns that may not be immediately painful.[1]
Acute Toxicity: Treat as toxic by ingestion and absorption.
Incompatibility: violently incompatible with strong acids, acid chlorides, and anhydrides.[1]
Part 2: Pre-Disposal Stabilization
STOP. Do not pour this directly into a central waste carboy without this assessment.
The "Double-Containment" Rule
Because this compound is often used in drug discovery (GPCR/Transporter ligands), it should be treated as a high-potency compound (P-listed equivalent) unless your specific SDS says otherwise.[1]
Solid Waste (Old samples/contaminated solids):
Do not dissolve solids just to dispose of them.
Place the original vial inside a clear, sealable secondary bag (Ziploc type).
Label the outer bag clearly before placing it in the solid waste drum.
Liquid Waste (Reaction mixtures/Stock solutions):
Segregation is non-negotiable. This amine must go into a Basic/Alkaline Organic waste stream.
Self-Validating Step: Check the pH of your waste container before adding this compound. If pH < 7, DO NOT ADD .[1] You risk an immediate exotherm and pressure buildup.
Part 3: The Disposal Workflow (Decision Matrix)
The following diagram illustrates the logical flow for determining the correct waste stream.
Figure 1: Decision matrix for segregating amine waste to prevent chemical incompatibility.
Part 4: Regulatory & Logistics
Waste Coding (RCRA/EPA)
Proper coding ensures the incineration facility knows to scrub for Fluorine.
Waste Category
EPA Code
Rationale
Ignitability
D001
If dissolved in flammable solvents (MeOH, EtOH).[1]
Corrosivity
D002
If the pH is >12.5 (Pure amine liquid).
Toxicity
None (Default)
Not P-listed or U-listed specifically.
Custom Tag
"Organofluorine"
Crucial: Mark this on the tag. High-temp incineration is required to break the C-F bond.[4]
Incineration Requirements
This compound must be incinerated.
Why? The C-F bond is one of the strongest in organic chemistry (approx. 485 kJ/mol). Standard low-temp combustion may release fluorinated byproducts.
Requirement: Ensure your waste contractor utilizes a kiln operating >1000°C with alkaline scrubbing (to capture HF gas generated during combustion).
Part 5: Emergency Protocols (Spills)
Scenario: You drop a 5g bottle of the amine on the floor.
Evacuate & Ventilate: The vapor pressure is likely low, but aerosols are respiratory irritants.
PPE Upgrade: Double nitrile gloves, lab coat, and safety goggles. If powder is airborne, use an N95 or half-mask respirator.[1]
Containment:
Do NOT use water immediately. This spreads the contamination.
Do NOT use strong acids. Pouring HCl on the spill will create heat and fumes.
Absorption: Use a dry absorbent (Vermiculite, Sand, or a commercial "Organic Base" spill kit).[1]
Decontamination: Once the bulk is removed, wipe the surface with a dilute weak acid (e.g., 5% Citric Acid or Vinegar) to neutralize the residue, followed by soap and water.[1]
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[5] [Link]1]
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 239-282. EPA.gov. [Link]1]
PubChem. (n.d.). Compound Summary: 4-Fluorophenethylamine (Related Structure for Hazard Extrapolation). National Library of Medicine. [Link]1]